Thiotaurine
説明
structure in first source
Structure
3D Structure
特性
CAS番号 |
31999-89-0 |
|---|---|
分子式 |
C2H7NO2S2 |
分子量 |
141.22 g/mol |
IUPAC名 |
2-hydroxysulfonothioylethanamine |
InChI |
InChI=1S/C2H7NO2S2/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |
InChIキー |
SHWIJIJNPFXOFS-UHFFFAOYSA-N |
関連するCAS |
31999-89-0 (mono-hydrochloride salt) 2937-54-4 (Parent) |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thiotaurine Synthesis and Endogenous Production Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiotaurine (B1236693) (2-aminoethanethiosulfonate) is a naturally occurring sulfur-containing compound structurally related to taurine (B1682933) and hypotaurine (B1206854).[1] It is distinguished by the presence of a sulfane sulfur moiety, which enables it to act as a significant biological sulfur donor.[2] This technical guide provides a comprehensive overview of the known synthesis and endogenous production pathways of this compound. It includes detailed descriptions of the enzymatic and non-enzymatic reactions involved, quantitative data, experimental methodologies, and visual diagrams of the key pathways to facilitate a deeper understanding for research and drug development applications.
Endogenous Production Pathways of this compound
This compound is produced in vivo through several distinct pathways, primarily originating from the metabolism of sulfur-containing amino acids like cysteine and cystine. These pathways involve both enzymatic and spontaneous reactions.
Pathway 1: From Cystine via Thiocysteine (B1681304) and Hypotaurine
One of the primary pathways for this compound synthesis involves the formation of thiocysteine from cystine, followed by a transsulfuration reaction with hypotaurine.[1][3]
-
Step 1: Formation of Thiocysteine: Cystathionine γ-lyase (CSE), a cytosolic enzyme, can act on cystine to produce thiocysteine, a persulfide analog of cysteine.[4]
-
Step 2: Transsulfuration: Thiocysteine then spontaneously reacts with hypotaurine in a transsulfuration reaction to yield this compound.
In mitochondrial pathways, kynurenine—oxoglutarate transaminase can also produce thiocysteine, which is then converted to this compound by thiosulfate (B1220275) sulfurtransferase (rhodanese) transferring the persulfide sulfur to hypotaurine.
Pathway 2: From Cysteamine (B1669678) Oxidation
Animal tissues can produce this compound through the enzymatic oxidation of cysteamine in the presence of inorganic sulfur. This pathway involves the intermediate formation of hypotaurine.
Pathway 3: Sulfur Transfer from Mercaptopyruvate
Another significant enzymatic pathway involves the transfer of a sulfur atom from 3-mercaptopyruvate (B1229277) to hypotaurine, a reaction catalyzed by a sulfurtransferase enzyme like 3-mercaptopyruvate sulfurtransferase (3-MST).
-
Source of 3-Mercaptopyruvate: 3-Mercaptopyruvate is generated from L-cysteine through the action of cysteine aminotransferase (CAT).
Pathway 4: From Cystamine (B1669676)
A more complex, multi-step pathway starting from cystamine has been proposed, involving both enzymatic and non-enzymatic reactions.
-
Oxidation of Cystamine: Diamine oxidase (DAO) oxidizes cystamine.
-
Formation of Thiocysteamine: The product of the first reaction is then oxidized by hydrogen peroxide to yield thiocysteamine.
-
Transsulfuration: Thiocysteamine rapidly undergoes transsulfuration with hypotaurine to form this compound.
Quantitative Data on this compound Production
Quantitative data on endogenous this compound production is limited. However, some studies provide valuable insights.
| Parameter | Value | Species | Conditions | Reference |
| Urinary Excretion of this compound | 7 μmoles/day | Rat | Fed a diet supplemented with 12% cystine. | |
| Cystamine Concentration in Tissue | Up to 150 pmol/g wet weight | Rat | Kidney and heart tissue. | |
| Hypotaurine Concentration in Cells | 0.1–1 mM | Animal Cells | General estimate. |
Experimental Protocols
This section details methodologies for key experiments related to this compound synthesis and analysis, as described in the cited literature.
Chemical Synthesis of this compound
A common method for the chemical synthesis of this compound involves the reaction of hypotaurine with elemental sulfur.
-
Method 1:
-
Dissolve hypotaurine in a mixture of ethanol (B145695) and NaOH.
-
Add finely dispersed elemental sulfur to the solution.
-
Boil the suspension for 30 minutes.
-
Cool the mixture to 0°C for 12 hours to allow for crystallization.
-
Wash the resulting crystals with ethanol and dissolve them in water.
-
Add absolute ethanol and cool to 0°C for 12 hours to obtain pure crystals of this compound.
-
-
Method 2:
-
Prepare a 200 mM solution of hypotaurine in 56 mM phosphate (B84403) buffer (pH 7.2) with 0.1 mM DTPA.
-
Add a 50-molar excess of elemental sulfur.
-
Heat the sealed reaction tube at 100°C for 6 hours to ensure complete conversion.
-
Centrifuge the solution to pellet the remaining elemental sulfur. The supernatant contains the synthesized this compound.
-
Quantification of this compound
High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound in biological samples.
-
Sample Preparation:
-
Homogenize the biological sample.
-
Treat with picric acid for deproteinization.
-
Pass the sample through a mixed-bed ion-exchange column.
-
-
Derivatization:
-
Lyophilize the eluant.
-
Reconstitute the sample and derivatize an aliquot with o-phthalaldehyde (B127526) (OPA).
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system.
-
Use reverse-phase chromatography with a methanol-acetate buffer gradient for separation.
-
Detect the derivatized this compound using fluorescence detection (excitation at 355 nm, emission at 450 nm).
-
Quantify by comparing the peak area to that of a known standard.
-
The Role of Key Enzymes
Several enzymes play crucial roles in the endogenous production of this compound.
-
Cystathionine γ-lyase (CSE): This enzyme is involved in the transsulfuration pathway and can produce thiocysteine from cystine.
-
Sulfurtransferases (e.g., Rhodanese, 3-MST): These enzymes catalyze the transfer of a sulfur atom from a donor molecule (like mercaptopyruvate or thiocysteine) to an acceptor (hypotaurine). Rhodanese is a mitochondrial enzyme that can detoxify cyanide by converting it to thiocyanate, but it also participates in sulfur metabolism. 3-Mercaptopyruvate sulfurtransferase (3-MST) is found in both mitochondria and the cytoplasm and is a key enzyme in hydrogen sulfide (B99878) (H₂S) production from 3-mercaptopyruvate.
-
Diamine Oxidase (DAO): This enzyme can initiate the catabolism of cystamine, leading to the formation of intermediates that can be converted to this compound.
-
Cysteine Dioxygenase (CDO): This enzyme oxidizes cysteine to cysteine sulfinic acid (3-sulfino-L-alanine), a precursor to hypotaurine.
-
Cysteine Sulfinate Decarboxylase (CSD): Also known as sulfinoalanine decarboxylase, this enzyme catalyzes the decarboxylation of cysteine sulfinic acid to form hypotaurine, the direct precursor for several this compound synthesis pathways.
Conclusion
The synthesis and endogenous production of this compound involve multiple, interconnected pathways that are integral to sulfur metabolism. Understanding these pathways, the enzymes that regulate them, and the methods to quantify this compound are crucial for researchers in physiology, pharmacology, and drug development. The ability of this compound to act as a biological H₂S donor highlights its potential therapeutic relevance in conditions associated with inflammation and oxidative stress. Further research into the regulation of these pathways may unveil new therapeutic targets.
References
- 1. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Ricerc@Sapienza [research.uniroma1.it]
- 4. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Mechanism of Thiotaurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiotaurine (B1236693) (2-aminoethane thiosulfonate), a naturally occurring analog of taurine (B1682933), has emerged as a molecule of significant interest due to its potent antioxidant and cytoprotective properties. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound as an antioxidant. It delves into its direct radical scavenging capabilities, its role as a hydrogen sulfide (B99878) (H₂S) donor, its influence on endogenous antioxidant enzyme systems, and its modulation of key cellular signaling pathways. This document synthesizes available data, presents detailed experimental protocols for evaluating its antioxidant capacity, and provides visual representations of its mechanisms of action to support further research and development.
Introduction
This compound is structurally similar to taurine and hypotaurine (B1206854) but is distinguished by the presence of a sulfane sulfur moiety.[1][2] This unique structural feature is central to its biological activity, enabling it to participate in a variety of redox reactions and cellular signaling processes.[1][2] As an effective antioxidant agent, this compound has been shown to counteract the damage caused by pro-oxidants in various experimental models.[1][2] Its potential therapeutic applications in conditions associated with oxidative stress are an active area of investigation.[3][4]
Core Antioxidant Mechanisms
The antioxidant action of this compound is not attributed to a single mode of action but rather a combination of direct and indirect mechanisms.
Direct Radical Scavenging
While direct quantitative data from standardized radical scavenging assays are limited in publicly available literature, the chemical structure of this compound, particularly its sulfhydryl group, suggests a capacity for direct interaction with and neutralization of reactive oxygen species (ROS).[3]
Hydrogen Sulfide (H₂S) Donor
A pivotal aspect of this compound's antioxidant activity is its function as a hydrogen sulfide (H₂S) donor.[1][4] H₂S is a gaseous signaling molecule with established roles in modulating oxidative stress and inflammation.[1][4] this compound releases H₂S through a thiol-dependent mechanism, often involving glutathione (B108866) (GSH).[2] This controlled release of H₂S contributes to the cellular antioxidant defense system.[2][4]
Modulation of Antioxidant Enzymes
In vivo studies have demonstrated that this compound administration can positively influence the activity of key antioxidant enzymes. In a rat model of diabetes, this compound treatment was shown to counteract changes in the glutathione redox status and the activities of antioxidant enzymes. While specific quantitative values from these studies are not consistently reported, the trend indicates a restoration of antioxidant enzyme function towards normal levels.
Table 1: Qualitative Effects of this compound on In Vivo Antioxidant Markers
| Marker | Effect of Oxidative Stress | Reported Effect of this compound Treatment |
| Lipid Peroxidation (MDA) | Increased | Attenuated |
| Superoxide (B77818) Dismutase (SOD) | Altered Activity | Modulated towards normal |
| Catalase (CAT) | Altered Activity | Modulated towards normal |
| Glutathione Peroxidase (GPx) | Altered Activity | Modulated towards normal |
| Glutathione (GSH) Redox Status | Decreased | Improved |
Data synthesized from qualitative descriptions in cited literature.
Inhibition of Lipid Peroxidation
This compound has been shown to inhibit lipid peroxidation, a key process in oxidative damage to cellular membranes. In diabetic rat models, treatment with this compound attenuated the increased levels of malondialdehyde (MDA), a common biomarker of lipid peroxidation.
Metal Chelating Potential
Involvement in Cellular Signaling Pathways
This compound's antioxidant effects are also mediated through its interaction with crucial cellular signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes.
NF-κB Pathway
This compound has been demonstrated to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[4] In inflamed human chondrocytes, this compound inhibited the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to a downregulation of pro-inflammatory cytokines.[4]
Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response. While direct studies on this compound's activation of Nrf2 are pending, it is hypothesized that the persulfidation of Keap1, the primary repressor of Nrf2, by H₂S or other reactive sulfur species derived from this compound, could lead to Nrf2 activation. This would result in the increased expression of a wide array of antioxidant and detoxification enzymes.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the antioxidant properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of hypotaurine with elemental sulfur.
-
Procedure:
-
Dissolve hypotaurine in a solution of ethanol (B145695) and sodium hydroxide.
-
Add finely dispersed elemental sulfur to the mixture.
-
Boil the suspension for 30 minutes.
-
Cool the mixture to 0°C for 12 hours to allow for crystallization.
-
Wash the resulting crystals with ethanol and then dissolve them in water.
-
Add absolute ethanol to the aqueous solution and cool to 0°C for another 12 hours to precipitate pure this compound crystals.
-
Decant the supernatant to isolate the pure this compound.
-
In Vitro Antioxidant Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., water or methanol).
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
-
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, leading to a reduction in its characteristic blue-green color.
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of ~0.7 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of each this compound dilution to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Protocol:
-
In a 96-well black microplate, add the fluorescent probe, this compound dilutions, and a blank (solvent).
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Calculate the area under the curve (AUC) for each sample and compare it to a Trolox standard curve to determine the Trolox Equivalents (TE).
-
-
Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing the formation of the colored ferrozine-Fe²⁺ complex.
-
Protocol:
-
Mix this compound dilutions with a solution of FeCl₂.
-
Incubate the mixture at room temperature.
-
Add ferrozine (B1204870) solution to initiate the color-forming reaction.
-
After a further incubation period, measure the absorbance at 562 nm.
-
A lower absorbance indicates a higher metal chelating activity. Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation and determine the IC₅₀ value.
-
In Vivo/Ex Vivo Antioxidant Assays
-
Protocol:
-
Euthanize the animal and perfuse with ice-cold saline to remove blood.
-
Excise the tissue of interest (e.g., liver, kidney, heart).
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., phosphate (B84403) buffer) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant for subsequent enzyme and lipid peroxidation assays.
-
-
Principle: This assay often relies on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
-
Protocol:
-
In a 96-well plate, add the tissue homogenate, xanthine, and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature and monitor the increase in absorbance at a specific wavelength (e.g., 560 nm).
-
The percentage of inhibition of the color reaction is proportional to the SOD activity.
-
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.
-
Protocol:
-
Add tissue homogenate to a quartz cuvette containing a phosphate buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Immediately measure the decrease in absorbance at 240 nm over a set period.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition.
-
-
Principle: This is often a coupled assay where the oxidation of GSH by GPx is coupled to the recycling of the resulting oxidized glutathione (GSSG) by glutathione reductase, which consumes NADPH. The decrease in NADPH is monitored at 340 nm.
-
Protocol:
-
To a cuvette, add phosphate buffer, sodium azide (B81097) (to inhibit catalase), glutathione reductase, GSH, and NADPH.
-
Add the tissue homogenate and incubate.
-
Initiate the reaction by adding a substrate for GPx (e.g., tert-butyl hydroperoxide).
-
Measure the decrease in absorbance at 340 nm.
-
Calculate GPx activity based on the rate of NADPH consumption.
-
-
Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.
-
Protocol:
-
Mix the tissue homogenate with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Conclusion
This compound exhibits a robust and multi-pronged antioxidant mechanism. Its ability to act as an H₂S donor, modulate endogenous antioxidant enzymes, inhibit lipid peroxidation, and influence key anti-inflammatory and antioxidant signaling pathways underscores its potential as a therapeutic agent in diseases characterized by oxidative stress. While further quantitative studies are needed to fully elucidate its direct radical scavenging and metal chelating capacities, the existing evidence strongly supports its significant role in cellular antioxidant defense. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound's antioxidant properties.
References
Thiotaurine as a Hydrogen Sulfide Donor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (B99878) (H₂S) is increasingly recognized as a critical gasotransmitter with significant roles in a myriad of physiological and pathological processes, including inflammation, neuromodulation, and cardiovascular function.[1][2] The development of reliable H₂S donors is paramount for advancing research into its therapeutic potential. Thiotaurine (B1236693) (2-aminoethane thiosulfonate), a naturally occurring analog of taurine (B1682933), has emerged as a promising biological H₂S donor.[3][4] This technical guide provides a comprehensive overview of the mechanisms by which this compound releases H₂S, its involvement in cellular signaling pathways, and detailed experimental methodologies for its study.
Introduction to this compound
This compound is a sulfur-containing organic compound structurally similar to taurine and hypotaurine (B1206854).[3] Its defining feature is a thiosulfonate group (-SO₂SH), which contains a reactive sulfane sulfur atom. This sulfane sulfur is the key to this compound's ability to act as an H₂S donor. Endogenously, this compound can be produced through several metabolic pathways, including the transsulfuration of thiocysteine (B1681304) with hypotaurine and the enzymatic oxidation of cysteamine. Its biological relevance stems from its role as a potential transport and storage form of H₂S, as well as its antioxidant and anti-inflammatory properties.
Mechanism of H₂S Release from this compound
The release of hydrogen sulfide from this compound is not a spontaneous process but is primarily triggered by the presence of biological thiols, such as glutathione (B108866) (GSH). This thiol-dependent mechanism ensures that H₂S is released in a controlled manner within the cellular environment.
The proposed mechanism involves a nucleophilic attack by the thiol on the sulfane sulfur of the thiosulfonate group in this compound. This reaction yields hypotaurine, H₂S, and a disulfide of the attacking thiol.
This thiol-activated release positions this compound as a prodrug that can deliver H₂S in response to specific physiological conditions where thiols like GSH are abundant.
Quantitative Analysis of H₂S Release
The efficiency and rate of H₂S release from this compound are crucial parameters for its application as an H₂S donor. While extensive kinetic data is still emerging, studies have demonstrated a clear dependence on the concentration of thiols.
| Parameter | Condition | Value/Observation | Reference |
| H₂S Release Trigger | Presence of Thiols (e.g., GSH) | Required for significant H₂S release | |
| Effect of GSH Concentration | Increasing GSH concentration | Increased rate of H₂S release | |
| Cellular H₂S Production | Human Neutrophils | Generation of H₂S from this compound observed | |
| Comparative Efficacy | vs. H₂S, hypotaurine, taurine | This compound proved more effective in inhibiting respiratory burst |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from hypotaurine and elemental sulfur.
Materials:
-
Hypotaurine
-
Elemental sulfur
-
Sodium Hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve hypotaurine in a mixture of ethanol and NaOH.
-
Add finely dispersed elemental sulfur to the solution.
-
Boil the suspension for 30 minutes.
-
Cool the suspension to 0°C for 12 hours to allow for crystallization.
-
Wash the obtained crystals with ethanol.
-
Dissolve the crystals in water and then add absolute ethanol.
-
Cool to 0°C for 12 hours to obtain pure crystals of this compound.
Measurement of H₂S Release
A common method to measure H₂S release from a donor is using a fluorescent probe that is selective for H₂S.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS)
-
H₂S-selective fluorescent probe (e.g., WSP-1)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of this compound and GSH in PBS.
-
In a 96-well plate, add the H₂S fluorescent probe to a final concentration of 10 µM.
-
Add the this compound solution to the wells.
-
Initiate the reaction by adding the GSH solution.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 465/515 nm for WSP-1).
-
Monitor the change in fluorescence over time to determine the rate of H₂S release.
Role in Signaling Pathways
This compound-derived H₂S has been shown to modulate inflammatory pathways, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In inflammatory conditions, such as in chondrocytes stimulated with TNF-α, this compound pre-treatment has been shown to attenuate the expression of pro-inflammatory cytokines like IL-6, IL-8, and IL-1β.
The proposed mechanism involves the prevention of the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. Furthermore, this compound increases intracellular persulfide levels, indicating that its effects may also be mediated through the persulfidation of target proteins, a key post-translational modification in redox signaling.
Conclusion
This compound stands out as a valuable tool for researchers and drug developers exploring the therapeutic applications of hydrogen sulfide. Its thiol-dependent H₂S release mechanism allows for controlled and targeted delivery of this important gasotransmitter. The anti-inflammatory effects of this compound, mediated through the modulation of the NF-κB pathway and protein persulfidation, highlight its potential for the development of novel therapeutics for inflammatory diseases. The experimental protocols provided herein offer a starting point for the synthesis and characterization of this compound and its H₂S-donating properties in various biological systems. Further research into the quantitative aspects of its H₂S release kinetics and its effects on other signaling pathways will undoubtedly expand its utility in the field of H₂S biology.
References
- 1. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ricerc@Sapienza [research.uniroma1.it]
The Endogenous Enigma: A Technical Guide to Thiotaurine in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotaurine (B1236693), the thiosulfonate analogue of taurine (B1682933), has emerged from relative obscurity to become a molecule of significant interest within the scientific community. Initially identified as a metabolite of cystine, its presence in mammalian systems points towards a deeper physiological and pharmacological relevance.[1][2] This technical guide provides an in-depth exploration of the in vivo occurrence of this compound, its biosynthesis, and its burgeoning role as a signaling molecule and antioxidant. We will delve into the quantitative data available, detail experimental protocols for its study, and visualize the complex biological pathways in which it participates.
In Vivo Occurrence and Biosynthesis
This compound is an endogenously produced molecule in mammals, primarily arising from the metabolism of sulfur-containing amino acids.[1][2] Its biosynthesis is intricately linked to the taurine metabolic pathway and involves several potential routes:
-
From Cystine: Early studies provided chromatographic evidence of this compound in the urine of rats fed a cystine-enriched diet, confirming its in vivo production from this amino acid.[3]
-
Transsulfuration: this compound can be formed through the spontaneous transsulfuration between thiocysteine (B1681304) (a persulfide analogue of cysteine) and hypotaurine (B1206854).[1][2]
-
Enzymatic Oxidation: The enzymatic oxidation of cysteamine (B1669678) in the presence of inorganic sulfur can lead to the formation of hypotaurine and subsequently this compound in animal tissues.[1][2]
-
Sulfurtransferase Activity: The transfer of a sulfur atom from mercaptopyruvate to hypotaurine, a reaction catalyzed by sulfurtransferases, represents another key biosynthetic pathway.[1][2]
These pathways underscore the dynamic nature of sulfur metabolism in mammals and highlight this compound as a key intermediate.
Quantitative Data
While the presence of this compound in mammalian systems is established, comprehensive quantitative data on its concentration in various tissues and fluids remains an area of active research. Taurine, its structural analogue, is found in high concentrations in many tissues, particularly in excitable tissues like the brain and heart.[4][5][6] For instance, taurine concentrations in the rat brain have been reported to be in the range of 2-6 mM, while in the heart, they can be as high as 10-40 mM.[4] In human plasma, normal taurine concentrations are approximately 44 +/- 9 µmol/L.[7] Although specific concentrations for this compound are not as well-documented, its detection in urine and its role as a metabolic intermediate suggest that its levels are likely to be dynamic and responsive to dietary sulfur intake and metabolic state.[3] Further research employing sensitive analytical techniques is necessary to establish a comprehensive quantitative profile of this compound across different mammalian tissues and physiological conditions.
Signaling Pathways and Physiological Roles
This compound is increasingly recognized not just as a metabolic byproduct but as an active signaling molecule with significant physiological roles, primarily centered around its ability to act as a hydrogen sulfide (B99878) (H₂S) donor and its antioxidant properties.
Hydrogen Sulfide (H₂S) Donation
This compound possesses a reactive sulfane sulfur atom that can be released as H₂S, a gaseous signaling molecule with diverse physiological functions.[1][2] This H₂S release can occur through interaction with thiols such as glutathione, making this compound a crucial player in H₂S homeostasis and signaling.[2] The controlled release of H₂S from this compound can influence a variety of cellular processes, including inflammation, apoptosis, and vasodilation.
Antioxidant and Anti-inflammatory Effects
This compound has demonstrated potent antioxidant and anti-inflammatory properties in various experimental models.[1][2] It effectively counteracts damage caused by pro-oxidants in rats and has been shown to prevent spontaneous apoptosis in human neutrophils.[1][2] This protective effect is, at least in part, mediated by its ability to modulate intracellular signaling pathways.
One of the key mechanisms underlying the anti-inflammatory action of this compound is the suppression of the NF-κB signaling pathway . In human chondrocytes, this compound has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.
Another potential target for this compound's action is the Keap1-Nrf2 pathway , a critical regulator of the cellular antioxidant response. While direct evidence for this compound's interaction with this pathway is still emerging, its ability to influence the cellular redox state through H₂S donation and direct scavenging of reactive oxygen species suggests a likely interplay. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and cytoprotective genes, and molecules that can modulate this pathway are of significant therapeutic interest.
The process of persulfidation , the post-translational modification of cysteine residues by the addition of a sulfur atom, is another important mechanism through which this compound exerts its effects. By acting as a sulfane sulfur donor, this compound can lead to the persulfidation of target proteins, altering their function and influencing downstream signaling events.[8][9]
Experimental Protocols
The study of this compound in vivo requires robust and sensitive analytical methods for its extraction, detection, and quantification, as well as assays to assess its biological activity.
Sample Preparation from Biological Tissues
The initial step in analyzing endogenous this compound involves its extraction from complex biological matrices. A general protocol for tissue sample preparation is as follows:
-
Tissue Homogenization:
-
Excise the tissue of interest (e.g., liver, brain, heart) and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.[10][11]
-
Weigh the tissue and homogenize it in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice.[10][12] The ratio of buffer to tissue should be optimized for each tissue type.
-
Mechanical homogenization methods, such as using a rotor-stator homogenizer or bead beating, are commonly employed.[10] For thermally labile compounds, it is crucial to keep the samples cold throughout the process.[10]
-
-
Protein Precipitation:
-
To remove proteins that can interfere with subsequent analysis, a protein precipitation step is necessary.[1][12]
-
Add an ice-cold precipitating agent, such as trichloroacetic acid (TCA) or acetonitrile, to the tissue homogenate.[1][12]
-
Incubate the mixture on ice for a specified period (e.g., 15 minutes) to allow for complete protein precipitation.[1]
-
-
Centrifugation and Supernatant Collection:
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.[14][15][16]
-
Chromatographic Separation:
-
A porous graphitic carbon (PGC) column is often used for the separation of polar compounds like this compound.[14][15][16]
-
An isocratic mobile phase, for example, 10 mM ammonium (B1175870) acetate (B1210297) buffer adjusted to pH 9.3, can be used for elution.[14][15][16]
-
-
Mass Spectrometry Detection:
-
Pneumatically assisted electrospray ionization (ESI) in negative ion mode is suitable for the detection of this compound.[14][15][16]
-
Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored. This provides high selectivity and reduces interference from the matrix.
-
-
Internal Standard:
-
The use of a suitable internal standard, such as a stable isotope-labeled this compound, is recommended for accurate quantification to correct for matrix effects and variations in instrument response.
-
Derivatization for HPLC-Fluorescence Detection
For laboratories not equipped with LC-MS/MS, high-performance liquid chromatography (HPLC) with fluorescence detection can be a viable alternative, although it often requires a derivatization step to make the non-fluorescent this compound molecule detectable.[17][18][19][20]
-
Derivatizing Agents:
-
Reagents that react with the primary amine group of this compound to introduce a fluorescent tag are commonly used. Examples include o-phthalaldehyde (B127526) (OPA) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F).[17][19][20]
-
-
Derivatization Protocol (Example with NBD-F):
-
Mix the sample extract with an equal volume of NBD-F solution (e.g., 1 mmol/L in a suitable solvent).[19]
-
Incubate the mixture at a specific temperature and time to allow the reaction to complete (e.g., 70°C for 3 minutes).[19]
-
Cool the reaction mixture to room temperature before injection into the HPLC system.[19]
-
-
HPLC Conditions:
-
A C18 reversed-phase column is typically used for the separation of the derivatized analyte.
-
The mobile phase usually consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
The fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific fluorescent tag used.
-
Antioxidant Activity Assays
To assess the antioxidant capacity of this compound, several in vitro assays can be employed.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown.[1][8][9][12]
-
Sample Preparation: Prepare tissue homogenates or other biological samples as described previously.
-
Reaction: Add the sample to a reaction mixture containing thiobarbituric acid (TBA) and an acidic solution (e.g., trichloroacetic acid or sodium acetate buffer).[8]
-
Incubation: Incubate the mixture at a high temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.[8]
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.[1][8][12]
-
Quantification: Determine the concentration of MDA in the samples by comparing their absorbance to a standard curve prepared with a known concentration of MDA.[8]
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.[2][21][22][23][24]
-
FRAP Reagent Preparation: Prepare a fresh FRAP reagent by mixing an acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution.[2][22][24]
-
Reaction: Add the sample to the FRAP reagent and incubate at a controlled temperature (e.g., 37°C) for a specific time.[2][23]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.[22][23]
-
Quantification: Calculate the FRAP value of the sample by comparing its absorbance to a standard curve prepared with a known concentration of a standard antioxidant, such as ferrous sulfate (B86663) or Trolox.[22][23]
-
Mandatory Visualizations
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taurine content in different brain structures during ageing: effect on hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Frontiers | Taurine ameliorates volatile organic compounds-induced cognitive impairment in young rats via suppressing oxidative stress, regulating neurotransmitter and activating NMDA receptor [frontiersin.org]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mmpc.org [mmpc.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 16. researchgate.net [researchgate.net]
- 17. journalajacr.com [journalajacr.com]
- 18. Agronomy | Free Full-Text | An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 19. besjournal.com [besjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Spontaneous Transsulfuration Reaction for Thiotaurine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the synthesis of thiotaurine (B1236693) (2-aminoethane thiosulfonate) with a primary focus on the spontaneous transsulfuration reaction. This compound is a compound of significant interest due to its structural similarity to taurine (B1682933) and hypotaurine (B1206854) and its unique possession of a sulfane sulfur moiety.[1][2][3] This reactive sulfur atom enables this compound to act as a crucial biological carrier and donor of hydrogen sulfide (B99878) (H₂S), a key gaseous signaling molecule involved in regulating inflammation, oxidative stress, and apoptosis.[2][3][4][5] This guide details the core biochemical synthesis, laboratory protocols, quantitative data, and the compound's role in cellular signaling pathways.
The Core Reaction: Spontaneous Transsulfuration
The primary biological pathway for the spontaneous synthesis of this compound is a transsulfuration reaction. This reaction involves the transfer of a sulfane sulfur atom from a donor molecule to an acceptor. The most recognized spontaneous pathway involves the interaction between thiocysteine (B1681304) (a persulfide analog of cysteine) and hypotaurine.[1][2][3][6] In this reaction, the outer sulfur atom of thiocysteine is transferred to the sulfur atom of hypotaurine, yielding this compound and cysteine.
A similar transsulfuration reaction can occur where thiocysteamine, another sulfane sulfur-containing molecule, reacts with hypotaurine to produce this compound.[7][8] These reactions are crucial for the endogenous production of this compound, positioning it as a key intermediate in the transport and storage of biologically active sulfur.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ricerc@Sapienza [research.uniroma1.it]
- 4. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [lesielle.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare Thiotaurine solution for cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotaurine (2-aminoethanethiosulfonic acid) is a naturally occurring sulfur-containing analog of taurine.[1] It functions as a potent antioxidant and a donor of hydrogen sulfide (B99878) (H₂S), a key gaseous signaling molecule involved in regulating inflammation, apoptosis, and cellular stress responses.[2][3][4] These properties make this compound a compound of significant interest for research in areas such as inflammation, neuroprotection, and cancer biology.[4][5] This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.
Chemical Properties
A clear understanding of this compound's chemical properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂H₇NO₂S₂ | [6] |
| Molar Mass | 141.20 g/mol | [6] |
| Appearance | White crystalline powder | |
| Melting Point | 213-214 °C | [6] |
| Solubility | Soluble in aqueous solutions | [7] |
| Stability in Solution | Stable in phosphate-buffered aqueous solution at 37°C for over 24 hours. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4, or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials or microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 100 mM stock solution, you will need:
-
0.1 mol/L * 0.01 L * 141.20 g/mol = 0.1412 g (or 141.2 mg) of this compound.
-
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of sterile PBS or cell culture grade water (e.g., 5-7 mL for a final volume of 10 mL).
-
Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment:
-
Once fully dissolved, add sterile PBS or cell culture grade water to reach the final desired volume (e.g., 10 mL).
-
Gently mix the solution by inverting the tube several times.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube or directly into sterile cryovials for aliquoting. This step is critical to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one month is a general recommendation for bioactive solutions). For short-term use, the solution may be stored at 4°C for up to a week. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution and Cell Treatment
This protocol outlines the dilution of the stock solution to the final working concentration for treating cells in culture.
Materials:
-
100 mM this compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature or in a 37°C water bath.
-
-
Calculate the Dilution:
-
Determine the final concentration of this compound required for your experiment. Published studies have used concentrations ranging from 0.01 mM to 1 mM.[8]
-
Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.
-
For example, to prepare 1 mL of a 100 µM (0.1 mM) working solution from a 100 mM stock:
-
(100 mM) * V₁ = (0.1 mM) * (1 mL)
-
V₁ = 0.001 mL = 1 µL
-
-
-
It is often more practical to perform a serial dilution. For instance, first dilute the 100 mM stock 1:10 in sterile PBS or medium to make a 10 mM intermediate stock. Then, from the 10 mM stock, you can more accurately pipette the required volume.
-
-
Prepare the Working Solution:
-
In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates or flasks.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathway and Experimental Workflow
This compound as an H₂S Donor and its Effect on the NF-κB Pathway
This compound is known to release hydrogen sulfide (H₂S), which can modulate various signaling pathways, including the pro-inflammatory NF-κB pathway. The diagram below illustrates this relationship.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the key steps for preparing a sterile this compound solution for cell culture applications.
Caption: Workflow for preparing sterile this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic sulfur-containing amino acids. Inhibition of transport systems in S37 ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis of a sulfur-containing amino acid under simulated prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Process for the Fermentative Preparation of Sulphur-Containing Amino Acids | TREA [trea.com]
- 8. youtube.com [youtube.com]
Protocol for Thiotaurine administration in in vivo animal models.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotaurine (B1236693) (2-aminoethanesulfinothioic acid) is a sulfur-containing analog of taurine (B1682933) that has garnered significant interest for its potential therapeutic applications. It is recognized as a potent antioxidant and an effective anti-inflammatory agent.[1][2][3] A key biological activity of this compound is its role as a hydrogen sulfide (B99878) (H₂S) donor, which is crucial in various signaling pathways.[3][4] This document provides detailed protocols for the administration of this compound in in vivo animal models, primarily focusing on rats and mice, to facilitate research into its pharmacological effects.
Data Presentation
Table 1: In Vivo this compound Administration Parameters in Rats
| Animal Model | Strain | Administration Route | Dosage | Vehicle | Study Duration | Key Findings | Reference |
| Type 2 Diabetes | Sprague-Dawley | Oral Gavage | 2.4 mmol/kg/day | Physiological Saline | 6 weeks | Attenuated diabetic nephropathy, improved biochemical and histological parameters. | |
| Type 2 Diabetes | Sprague-Dawley | Oral Gavage | 2.4 mmol/kg/day | Physiological Saline | 6 weeks | Normalized red blood cell morphology and spectrin (B1175318) distribution, reduced oxidative stress. | |
| Acetaminophen-induced Hepatotoxicity | Sprague-Dawley | Intraperitoneal | 2.4 mmol/kg | Not specified | Single dose | Protected against hepatocellular damage. |
Table 2: Representative Effects of a Related Antioxidant (Taurine) on Antioxidant Enzymes in Streptozotocin-Induced Diabetic Rats
This table presents data for taurine, a structurally similar compound to this compound, to illustrate the expected antioxidant effects. The data is compiled from multiple sources to provide a representative overview.
| Parameter | Control Group | Diabetic Group | Taurine-Treated Diabetic Group |
| Superoxide Dismutase (SOD) (U/mg protein) | 7.53 ± 0.31 | 2.54 ± 0.26 | 7.21 ± 0.35 |
| Catalase (CAT) (U/mg protein) | 69.19 ± 20.11 | 44.86 ± 10.89 | 65.04 ± 7.73 |
| Glutathione Peroxidase (GPx) (U/mg protein) | 66.92 ± 8.25 | 37.06 ± 16.49 | 65.04 ± 7.73 |
Data are presented as mean ± standard deviation. The values are illustrative and compiled from multiple studies on antioxidant effects in diabetic rat models.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Diabetes
1. Objective: To evaluate the therapeutic effects of chronic oral administration of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
2. Materials:
-
This compound
-
Physiological saline (0.9% NaCl), sterile
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (18-20 gauge, 2-3 inches long with a ball tip)
-
Syringes (1 mL, 5 mL)
-
Animal scale
-
Standard rat chow and water
3. Methods:
3.1. Induction of Diabetes:
-
Fast the rats for 12-16 hours with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 60 mg/mL.
-
Induce diabetes by a single intraperitoneal (IP) injection of STZ at a dose of 60 mg/kg body weight.
-
Return the rats to their cages with free access to food and water.
-
Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
3.2. Preparation of this compound Solution:
-
Calculate the required amount of this compound for a 2.4 mmol/kg dosage. The molecular weight of this compound is 141.19 g/mol .
-
Dissolve the calculated amount of this compound in sterile physiological saline to a final volume that allows for an administration volume of approximately 2 mL per rat. For example, for a 300g rat, the dose would be 0.72 mmol, which is 101.6 mg. This can be dissolved in 2 mL of saline.
-
Ensure the solution is thoroughly mixed before each administration.
3.3. This compound Administration:
-
Begin this compound treatment 14 days after STZ injection.
-
Weigh the rats daily to adjust the dosage.
-
Administer the this compound solution (2.4 mmol/kg) orally once daily using a gavage needle.
-
A control group of diabetic rats should receive an equivalent volume of physiological saline.
-
Continue the treatment for the desired study duration (e.g., 6 weeks).
4. Outcome Measures:
-
Weekly monitoring of blood glucose levels and body weight.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., HbA1c, insulin, lipid profile).
-
Collect 24-hour urine for analysis of proteinuria and creatinine (B1669602) clearance.
-
Harvest kidneys for histological examination and analysis of oxidative stress markers (SOD, CAT, GPx) and inflammatory markers.
Protocol 2: Intraperitoneal Administration of this compound in a Rat Model of Hepatotoxicity
1. Objective: To assess the protective effect of this compound against acute liver injury induced by a hepatotoxin (e.g., acetaminophen).
2. Materials:
-
This compound
-
Sterile physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Syringes (1 mL, 5 mL) and needles (25-27 gauge)
-
Animal scale
3. Methods:
3.1. Preparation of this compound Solution:
-
Prepare a solution of this compound in sterile physiological saline or PBS at a concentration that allows for the administration of a 2.4 mmol/kg dose in a volume of 1-2 mL.
-
Ensure the solution is sterile-filtered if necessary.
3.2. This compound Administration:
-
Administer this compound (2.4 mmol/kg) via intraperitoneal injection.
-
The control group should receive an equivalent volume of the vehicle.
-
Administer the hepatotoxin (e.g., acetaminophen at a dose of 500-1000 mg/kg, orally or IP) at a specified time point relative to the this compound administration (e.g., 30 minutes after).
4. Outcome Measures:
-
Monitor the animals for clinical signs of toxicity.
-
Collect blood samples at various time points (e.g., 6, 12, 24 hours) after toxin administration to measure liver enzymes (ALT, AST).
-
At the end of the experiment, harvest the liver for histological analysis and measurement of oxidative stress markers.
Protocol 3: Intranasal Administration of this compound in a Mouse Model of Neuroinflammation (Adapted from a Taurine Study)
1. Objective: To investigate the effects of intranasally administered this compound on neuroinflammation.
2. Materials:
-
This compound
-
Sterile physiological saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Micropipette with sterile tips
-
Animal scale
3. Methods:
3.1. Preparation of this compound Solution:
-
Dissolve this compound in sterile physiological saline to a concentration that allows for the administration of the desired dose (e.g., 200 mg/kg) in a small volume (e.g., 20-30 µL total).
3.2. This compound Administration:
-
Lightly anesthetize the mice or use appropriate restraint techniques.
-
Hold the mouse in a supine position.
-
Using a micropipette, administer the this compound solution dropwise into the nostrils (e.g., 10-15 µL per nostril).
-
Allow the mouse to inhale the drops before administering the next one.
-
The control group should receive an equivalent volume of saline.
4. Outcome Measures:
-
Behavioral tests to assess cognitive and motor function.
-
At the end of the study, harvest the brain for analysis of inflammatory markers (e.g., cytokines, microglial activation) and oxidative stress.
Mandatory Visualization
Caption: Experimental workflow for in vivo administration of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Thioredoxin relieves lipopolysaccharide-induced acute kidney injury in mice by reducing inflammation, oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound:from chemical and biological properties to role in H2S signaling [research.unite.it]
Application Notes and Protocols for the Quantification of Thiotaurine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotaurine (B1236693), the thiosulfonate analog of taurine (B1682933), is an endogenous sulfur-containing compound that plays a significant role in various physiological and pathophysiological processes. Its involvement in hydrogen sulfide (B99878) (H₂S) signaling pathways has garnered increasing interest, highlighting the need for robust and reliable analytical methods for its quantification in biological matrices. These application notes provide detailed protocols for the determination of this compound in biological samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
LC-MS/MS is the gold standard for its high sensitivity and specificity, allowing for direct measurement of this compound without the need for derivatization.[1]
-
HPLC-UV offers a more accessible alternative but typically requires a derivatization step to introduce a chromophore for UV detection.
-
GC-MS is suitable for volatile compounds and necessitates derivatization to increase the volatility of this compound for gas-phase analysis.
A summary of quantitative data for these methods is presented below for easy comparison.
Quantitative Data Summary
| Parameter | LC-MS/MS | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL | 5 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 50 - 250 ng/mL | 20 - 200 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery | 85 - 115% | 80 - 110% | 80 - 110% |
| Precision (%RSD) | < 15% | < 20% | < 20% |
Experimental Protocols
Method 1: Direct Quantification of this compound by LC-MS/MS
This protocol is adapted from a method developed for the analysis of sulfur amino acids in biological tissues and is suitable for plasma, urine, and tissue homogenates.[1][2]
1. Sample Preparation: Protein Precipitation
-
For Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C₂,¹⁵N-Taurine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
For Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase.
-
-
For Tissue Homogenates:
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer adjusted to pH 9.3.[1]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 155.9 → Product ion (m/z) 79.9
-
Internal Standard (¹³C₂,¹⁵N-Taurine): Precursor ion (m/z) 128.0 → Product ion (m/z) 80.0
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
-
Workflow Diagram for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Method 2: Quantification of this compound by HPLC-UV with Pre-column Derivatization
This method involves the derivatization of this compound with o-phthalaldehyde (B127526) (OPA) to form a fluorescent and UV-active isoindole derivative.
1. Sample Preparation: Liquid-Liquid Extraction (for Urine)
-
To 1 mL of urine, add 100 µL of internal standard and 2 mL of chloroform.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the aqueous (upper) layer to a clean tube.
-
Acidify the aqueous layer with 50 µL of 1M HCl.
-
Evaporate the sample to dryness at 60°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 0.1 M borate (B1201080) buffer (pH 9.5).
2. Derivatization Protocol
-
To the 100 µL of reconstituted sample, add 50 µL of OPA reagent (10 mg/mL in methanol) and 50 µL of 2-mercaptoethanol (B42355) solution (10 µL/mL in 0.1 M borate buffer, pH 9.5).
-
Mix and let the reaction proceed for 2 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 0.1 M phosphoric acid.
-
Inject an aliquot into the HPLC system.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.1 M Sodium Acetate buffer (pH 6.8)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20-22 min: 50-10% B
-
22-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 338 nm.
-
Column Temperature: 25°C.[3]
Workflow Diagram for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Method 3: Quantification of this compound by GC-MS with Derivatization
This method is based on the silylation of this compound to increase its volatility for GC-MS analysis.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 500 µL of pre-treated sample (protein precipitated plasma or diluted urine).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under nitrogen.
2. Derivatization Protocol: Silylation
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated this compound derivative.
-
Workflow Diagram for GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Concluding Remarks
The protocols described provide a comprehensive guide for the quantification of this compound in various biological samples. The choice of method should be guided by the specific research question, available instrumentation, and the desired level of sensitivity and selectivity. Proper method validation, including the assessment of linearity, accuracy, precision, and recovery, is crucial for obtaining reliable and reproducible results. The LC-MS/MS method is recommended for its superior performance characteristics, particularly for low-level quantification in complex matrices.
References
- 1. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Thiotaurine in Biological Matrices using High-Performance Liquid Chromatography (HPLC)
Application of Thiotaurine in the Study of Cellular Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotaurine (B1236693) (2-aminoethanesulfinothioic acid) is a sulfur-containing amino acid analog of taurine (B1682933) that is emerging as a molecule of interest in the study of cellular apoptosis. As a donor of hydrogen sulfide (B99878) (H₂S), this compound exhibits significant antioxidant and cytoprotective properties.[1] Its ability to modulate key apoptotic pathways makes it a valuable tool for researchers investigating programmed cell death and developing novel therapeutic strategies. This document provides detailed application notes and protocols for utilizing this compound in apoptosis research.
Mechanisms of Action
This compound influences cellular apoptosis through several interconnected mechanisms:
-
Hydrogen Sulfide (H₂S) Donation: this compound can release H₂S, a gaseous signaling molecule known to have regulatory roles in inflammatory and apoptotic processes.[2] This release can be facilitated by thiol compounds such as glutathione.[2][3]
-
Antioxidant Activity: By counteracting the generation of reactive oxygen species (ROS), this compound can protect cells from oxidative stress-induced apoptosis.
-
Modulation of Caspase Activity: this compound has been shown to directly inhibit the activity of key executioner caspases, such as caspase-3, thereby blocking the final stages of apoptosis.
-
Regulation of Intracellular Calcium (Ca²⁺): In certain cell types, such as melanoma cells, this compound can induce an increase in intracellular Ca²⁺ levels, leading to Ca²⁺ overload-mediated apoptosis. This effect may be linked to the upregulation of transient receptor potential vanilloid 1 (TRPV1) channels.
-
Influence on Bcl-2 Family Proteins: this compound can modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.
-
Involvement of JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of stress-induced apoptosis, can be influenced by taurine and related compounds, suggesting a potential role for this compound in modulating this pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cellular apoptosis.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Caspase-3 Activity | Human Neutrophils | 100 µM | 55% inhibition of spontaneous apoptosis | |
| Caspase-3 Activity | Human Neutrophils | 100 µM (with 1 mM GSH) | Increased inhibition of apoptosis by 30% | |
| Cell Viability | Melanoma Cells | Not specified | Significantly reduced | |
| Apoptosis Induction | Melanoma Cells | Not specified | Significantly induced | |
| Intracellular Ca²⁺ Levels | Melanoma Cells | Not specified | Increased |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM) and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells and treat with the desired concentrations of this compound.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3 Activity Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Lyse 1-2 x 10⁶ cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-Bax (1:1000), anti-Bcl-2 (1:1000), anti-cleaved caspase-3 (1:1000).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, often normalized to a loading control like β-actin. The Bax/Bcl-2 ratio can then be calculated.
Conclusion
This compound is a versatile compound for studying the intricate mechanisms of cellular apoptosis. Its multifaceted actions, including H₂S donation, antioxidant effects, and modulation of key signaling pathways, provide a rich area for investigation. The protocols outlined in this document offer a comprehensive framework for researchers to explore the anti-apoptotic or pro-apoptotic potential of this compound in various cellular contexts, contributing to a deeper understanding of programmed cell death and the development of novel therapeutic interventions.
References
Application Notes and Protocols: Investigating the In Vitro Anti-inflammatory Effects of Thiotaurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotaurine (B1236693) (2-aminoethane thiosulfonate) is a naturally occurring, sulfur-containing compound structurally related to taurine (B1682933).[1][2] It is distinguished by a thiosulfonate group that contains a sulfane sulfur moiety.[3][4] This unique structure allows this compound to function as a biologically relevant hydrogen sulfide (B99878) (H₂S) donor through thiol-dependent persulfidation.[5][6][7] H₂S is a gaseous signaling molecule with established roles in regulating inflammatory processes.[1][2][8] Emerging research highlights this compound's potential as an anti-inflammatory and antioxidant agent.[3][9] Studies have demonstrated its ability to modulate the activation of immune cells like neutrophils, prevent apoptosis, and reduce oxidative stress.[1][5] This document provides an overview of its observed in vitro effects and detailed protocols for investigating its anti-inflammatory properties.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the key quantitative findings from in vitro studies on this compound's anti-inflammatory and related activities.
| Parameter Measured | Cell Type | Inflammatory Stimulus | This compound Concentration | Observed Effect | Source |
| Pro-inflammatory Cytokines (IL-6, IL-8, IL-1β) | Human Primary Chondrocytes | TNF-α | 100 µM | Significant attenuation of mRNA and protein expression. | [5][6][9] |
| NF-κB Pathway Activation | Human Primary Chondrocytes | TNF-α | 50 µM - 100 µM | Inhibition of phosphorylation and nuclear translocation of the p65 subunit. | [5][7][9] |
| Intracellular Persulfides | Human Primary Chondrocytes | None | 50 µM - 100 µM | Dose-dependent increase in intracellular persulfide levels. | [5][9] |
| Caspase-3 Activity | Human Neutrophils | Spontaneous Apoptosis | 100 µM | 55% inhibition of caspase-3 activity, similar to the effect of H₂S. | [1] |
| Energy Metabolism | Human Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | 1 mM | Decreased expression of GAPDH, suggesting modulation of energy metabolism in activated leukocytes. | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways, most notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In inflammatory conditions, stimuli like TNF-α activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[9] this compound has been shown to suppress this activation by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[5][6][9] This action is linked to its role as an H₂S donor and its ability to increase intracellular persulfides.[5]
Caption: this compound inhibits the NF-κB pathway by suppressing p65 phosphorylation and nuclear translocation.
Experimental Workflow
A systematic in vitro investigation of this compound's anti-inflammatory effects involves several key stages, from initial cytotoxicity assessment to detailed mechanistic studies. The workflow ensures that the observed effects are not due to toxicity and allows for a comprehensive evaluation of the compound's activity.
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory properties of this compound in vitro.
Protocol 1: Cell Culture and Maintenance
This protocol is generalized for macrophage cell lines like RAW 264.7, a common model for inflammation studies.[10][11]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper, as they are adherent.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
It is crucial to first determine the concentrations at which this compound is not toxic to the cells.[11]
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) in fresh medium for 24 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3: In Vitro Anti-inflammatory Assay
This protocol details the core experiment to measure the effect of this compound on an induced inflammatory response.[9][10]
-
Seeding: Seed cells (e.g., RAW 264.7 or primary chondrocytes) in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and add fresh medium containing non-toxic concentrations of this compound (determined from Protocol 2). Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS, 1 µg/mL for macrophages) or TNF-α (10 ng/mL for chondrocytes), to the wells.
-
Control Groups:
-
Vehicle Control: Cells treated with vehicle only (no this compound, no stimulus).
-
Stimulus Control: Cells treated with the inflammatory stimulus only (e.g., LPS or TNF-α).
-
Positive Control: Cells treated with a known anti-inflammatory drug (e.g., dexamethasone) before stimulus addition.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours for cytokine protein measurement or shorter durations for signaling pathway analysis).
-
Collection: After incubation, collect the culture supernatant for cytokine analysis and lyse the cells to collect protein for Western blot analysis.
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of secreted inflammatory proteins in the culture supernatant.[11][12]
-
Sample Preparation: Use the cell culture supernatants collected from Protocol 3. Centrifuge briefly to remove any detached cells.
-
ELISA Procedure: Perform the ELISA for target cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine using the provided recombinant standards. Calculate the concentration of the cytokines in your samples based on this curve. Express the results as a percentage of the stimulus control group.
Protocol 5: Western Blot Analysis of NF-κB Pathway
This protocol is used to investigate the molecular mechanism by analyzing the levels of key proteins in the NF-κB pathway.[10][13]
-
Cell Lysis: After treatment (Protocol 3, typically with shorter incubation times like 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using imaging software and normalize the target protein levels to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ricerc@Sapienza [research.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [lesielle.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The effect of taurine chloramine on pro-inflammatory cytokine production by peripheral blood mononuclear cells isolated from rheumatoid arthritis and osteoarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects of Taurine Chloramine on Experimentally Induced Colitis: NFκB, STAT3, and Nrf2 as Potential Targets [mdpi.com]
Application Notes and Protocols for Studying H₂S-Mediated Signaling Pathways Using Thiotaurine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (B99878) (H₂S) is a critical gasotransmitter involved in a wide array of physiological processes, including inflammation, neuromodulation, and vasodilation.[1] The study of its signaling pathways has been significantly advanced by the use of H₂S donor molecules. Thiotaurine (2-aminoethane thiosulfonate), a naturally occurring sulfur-based compound, has emerged as a valuable tool for this research.[1][2] It functions as a biologically relevant H₂S donor through a thiol-dependent persulfidation mechanism.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate H₂S-mediated signaling, with a focus on its anti-inflammatory effects.
This compound's unique property lies in its sulfane sulfur moiety, which can be transferred to biological acceptors like glutathione, leading to the production of H₂S under physiological conditions. This makes it an excellent candidate for targeted H₂S delivery in experimental systems. Furthermore, this compound has been shown to increase intracellular persulfide levels, a key post-translational modification that regulates protein function and redox signaling.
Key Applications
-
Investigation of Anti-inflammatory Pathways: this compound can be used to study the role of H₂S in inflammation. It has been shown to attenuate pro-inflammatory responses by suppressing the NF-κB pathway.
-
Induction of Protein Persulfidation: As a sulfane sulfur donor, this compound is an effective agent for studying the functional consequences of protein persulfidation on enzyme activity and signaling cascades.
-
Analysis of Antioxidant Effects: this compound has demonstrated antioxidant properties, making it suitable for research into H₂S-mediated cytoprotection against oxidative stress.
-
Modulation of Apoptosis: Research has indicated that this compound can prevent spontaneous apoptosis in human neutrophils, suggesting its utility in studying the role of H₂S in cell survival.
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture Experiments
| Cell Type | Application | This compound Concentration | Incubation Time | Outcome | Reference |
| Human Primary Chondrocytes | Anti-inflammatory effects | 50 µM - 100 µM | 1 hour (pre-treatment) | Inhibition of TNF-α-induced IL-6, IL-8, and IL-1β expression | |
| Human Primary Chondrocytes | Persulfide detection | 50 µM - 100 µM | 24 hours | Increased intracellular persulfide levels | |
| Human Primary Chondrocytes | NF-κB pathway analysis | 50 µM - 100 µM | 1 hour (pre-treatment) | Inhibition of p65 phosphorylation and nuclear translocation | |
| Human Neutrophils | Inhibition of apoptosis | 100 µM | Not specified | 55% inhibition of caspase-3 activity | |
| Human Neutrophils | Antioxidant effects | 100 µM | Not specified | 64.4% inhibition of PMA-induced ROS production |
Experimental Protocols
Protocol 1: Assessment of this compound's Anti-inflammatory Effect on Human Primary Chondrocytes
This protocol details the steps to investigate the anti-inflammatory properties of this compound in a cell-based model of osteoarthritis.
1. Cell Culture and Treatment:
- Culture human primary chondrocytes (HPCs) in appropriate media and conditions until they reach 80-90% confluency.
- Pre-treat the cells with this compound at final concentrations of 50 µM and 100 µM for 1 hour.
- Induce inflammation by stimulating the cells with 10 ng/mL of TNF-α for the desired experimental time (e.g., 10 minutes for signaling studies, or longer for gene expression analysis).
- Include an untreated control group and a TNF-α only control group.
2. Analysis of Gene Expression (mRNA):
- Following treatment, lyse the cells and extract total RNA using a suitable kit.
- Perform reverse transcription to synthesize cDNA.
- Analyze the expression of pro-inflammatory interleukins (e.g., IL-6, IL-8, IL-1β) using quantitative real-time PCR (qPCR).
3. Analysis of Protein Expression:
- Collect the cell culture supernatant to measure secreted interleukins using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
- Lyse the cells to prepare protein extracts for Western blot analysis to assess changes in key signaling proteins.
Protocol 2: Detection of Intracellular Persulfidation
This protocol describes a fluorescence microscopy-based method to visualize the increase in intracellular persulfides following this compound treatment.
1. Cell Preparation and Treatment:
- Seed human primary chondrocytes on glass coverslips in a culture plate.
- Treat the cells with 50 µM and 100 µM of this compound for 24 hours. Include an untreated control.
2. Labeling of Persulfides:
- Wash the cells with phosphate-buffered saline (PBS).
- Incubate the cells with EZ-Link™ Iodoacetyl-PEG2-Biotin, a reagent that binds to both sulfide and persulfide molecules, following the manufacturer's recommendations.
- To specifically visualize sulfides, a parallel set of cells can be incubated with DTT prior to labeling.
3. Visualization:
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Incubate with Alexa Fluor 488-Streptavidin to visualize the biotinylated persulfides.
- Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain like DAPI.
- Visualize the fluorescence using a confocal or fluorescence microscope.
Protocol 3: Immunofluorescence Analysis of NF-κB (p65) Activation
This protocol outlines the procedure to assess the effect of this compound on the activation of the NF-κB pathway by monitoring the phosphorylation and nuclear translocation of the p65 subunit.
1. Cell Culture and Treatment:
- Grow human primary chondrocytes on coverslips.
- Pre-treat the cells with 50 µM and 100 µM this compound for 1 hour.
- Stimulate the cells with 10 ng/mL TNF-α for 10 minutes to induce p65 phosphorylation and nuclear translocation.
2. Immunostaining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100 in PBS.
- Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
- Incubate with a primary antibody against phosphorylated p65 (p-p65).
- Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594).
- Counterstain the nuclei with DAPI.
3. Imaging and Analysis:
- Mount the coverslips and visualize using a fluorescence microscope.
- Analyze the images to assess the localization and intensity of the p-p65 signal. A decrease in nuclear p-p65 signal in this compound-treated cells would indicate inhibition of NF-κB activation.
Visualizations
Caption: this compound's mechanism of action in H₂S-mediated signaling.
Caption: Experimental workflow for studying this compound's effects.
References
Thiotaurine: A Potent Inducer of Protein Persulfidation for Research and Drug Development
Application Notes and Protocols
Introduction
Protein persulfidation, the post-translational modification of cysteine residues to form persulfides (-SSH), is a critical mechanism in redox signaling and cellular regulation. This modification is increasingly recognized for its role in a variety of physiological and pathophysiological processes, including inflammation, oxidative stress, and neurotransmission. Thiotaurine (B1236693) (2-aminoethane thiosulfonate), a naturally occurring sulfur-based compound, has emerged as a valuable tool for researchers and drug developers. It acts as a biologically relevant donor of hydrogen sulfide (B99878) (H₂S) through a thiol-dependent mechanism, leading to the induction of protein persulfidation.[1] This document provides detailed application notes and protocols for utilizing this compound to induce and study protein persulfidation.
This compound's thiosulfonate group contains a reactive sulfane sulfur, which not only facilitates the release of H₂S but also positions it as a key intermediate in the persulfidation of proteins.[1] This modification can alter protein function, protect against irreversible oxidation, and modulate signaling pathways, making this compound a powerful agent for investigating these processes.[1][2]
Data Presentation
The following table summarizes quantitative data from studies investigating the effects of this compound on persulfidation and related cellular responses.
| Parameter | Cell Type | This compound Concentration | Result | Reference |
| Intracellular Persulfide Levels | Human Primary Chondrocytes | 50 µM | Increase observed via fluorescence | [1] |
| Intracellular Persulfide Levels | Human Primary Chondrocytes | 100 µM | More effective increase than 50 µM | |
| IL-6 mRNA Expression (TNF-α stimulated) | Human Primary Chondrocytes | 50 µM & 100 µM | Significant attenuation | |
| IL-8 mRNA Expression (TNF-α stimulated) | Human Primary Chondrocytes | 50 µM & 100 µM | Significant attenuation | |
| IL-1β mRNA Expression (TNF-α stimulated) | Human Primary Chondrocytes | 50 µM & 100 µM | Significant attenuation | |
| p65 Nuclear Translocation (TNF-α stimulated) | Human Primary Chondrocytes | 50 µM & 100 µM | Inhibition observed |
Signaling Pathway
This compound-induced protein persulfidation has been shown to modulate inflammatory signaling pathways. A key pathway affected is the NF-κB pathway. Under inflammatory conditions (e.g., stimulation with TNF-α), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines. This compound treatment can inhibit the phosphorylation and subsequent nuclear translocation of p65, thereby suppressing the inflammatory response.
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from hypotaurine (B1206854) and elemental sulfur.
Materials:
-
Hypotaurine
-
Elemental sulfur (finely dispersed)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Dissolve hypotaurine in a mixture of ethanol and NaOH.
-
Add finely dispersed elemental sulfur to the solution.
-
Boil the suspension for 30 minutes.
-
After boiling, place the suspension at 0°C for 12 hours to allow for crystallization.
-
Collect the crystals and wash them with ethanol.
-
Dissolve the washed crystals in water.
-
Add absolute ethanol to the aqueous solution and place it at 0°C for 12 hours to recrystallize.
-
Decant the pure crystals of this compound.
Protocol 2: Induction of Protein Persulfidation in Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound to induce protein persulfidation.
Materials:
-
Cultured cells (e.g., human primary chondrocytes)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 50 µM and 100 µM).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., pre-treatment for 1-2 hours before inflammatory stimulus, or longer for other applications).
-
After incubation, proceed with cell lysis for subsequent analysis of protein persulfidation.
Protocol 3: Detection of Protein Persulfidation using the Tag-Switch Method
The tag-switch method is a widely used technique for the specific detection of protein persulfides.
Materials:
-
Cell lysate containing persulfidated proteins
-
Blocking buffer (e.g., containing methylsulfonylbenzothiazole - MSBT)
-
Tagging reagent (e.g., cyanoacetate-based reagent with a biotin (B1667282) tag - CN-biotin)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry)
Procedure:
-
Blocking: Incubate the protein lysate with a thiol-blocking reagent like MSBT. This step blocks both free thiols and persulfide groups.
-
Tagging: Introduce a nucleophilic tagging reagent, such as CN-biotin. The disulfide bond in the persulfide adduct has enhanced reactivity, allowing for selective nucleophilic attack and tagging with biotin, while the thioether bonds of the blocked thiols do not react.
-
Affinity Purification: Incubate the tagged protein mixture with streptavidin-agarose beads to capture the biotinylated (persulfidated) proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Detection: Analyze the eluted proteins by Western blotting for specific candidates or by mass spectrometry for proteome-wide identification of persulfidated proteins.
Conclusion
This compound is a versatile and effective tool for inducing protein persulfidation, enabling detailed investigation into the roles of this post-translational modification in cellular signaling and disease. The protocols and data presented here provide a foundation for researchers and drug development professionals to incorporate this compound into their studies, facilitating a deeper understanding of the chemical biology of persulfides and the development of novel therapeutic strategies targeting this important regulatory mechanism.
References
Application Notes: Thiotaurine and Cell Viability
Introduction
Thiotaurine (2-aminoethanethiosulfonic acid) is a naturally occurring sulfur-containing compound and an analog of taurine. It is recognized for its role as a hydrogen sulfide (B99878) (H₂S) donor and its potent antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential as a cytoprotective agent in some cell types and as an inducer of apoptosis in others, such as melanoma cells. These characteristics make this compound a compound of interest for researchers in various fields, including drug development and cellular biology.
This document provides detailed application notes and protocols for assessing the effects of this compound on cell viability using common colorimetric and luminescent assays.
Mechanism of Action
This compound exerts its biological effects through several mechanisms, primarily related to its ability to donate H₂S and modulate intracellular signaling pathways. As an H₂S donor, it can influence processes like inflammation, oxidative stress, and apoptosis.
In the context of inflammation, this compound has been shown to suppress the NF-κB signaling pathway. Under inflammatory conditions (e.g., stimulation with TNF-α), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to activate the transcription of pro-inflammatory genes. This compound treatment can inhibit this phosphorylation and nuclear translocation of p65, thereby reducing the expression of inflammatory cytokines like IL-6, IL-8, and IL-1β.
Conversely, in melanoma cells, this compound has been found to induce apoptosis by promoting calcium (Ca²⁺) overload. It increases intracellular Ca²⁺ levels, partly by upregulating the transient receptor potential vanilloid 1 (TRPV1) channel. This sustained increase in intracellular calcium activates the NFATc1 transcription factor, which in turn decreases the expression of the anti-apoptotic protein ATF3. The resulting Ca²⁺ overload also leads to mitochondrial damage and the overproduction of reactive oxygen species (ROS), further promoting apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability from published studies.
Table 1: Effect of this compound on Human Primary Chondrocyte Viability (MTS Assay)
| This compound Concentration | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0.01 mM | ~100% | ~100% | ~100% |
| 0.05 mM | ~100% | ~100% | ~100% |
| 0.1 mM | ~100% | ~100% | ~100% |
| 1 mM | ~100% | ~100% | ~100% |
Note: In this study, this compound did not show any cytotoxic effects on human primary chondrocytes at the tested concentrations and time points.
Table 2: Effect of this compound on Melanoma Cell Viability (CCK-8 Assay)
| Cell Line | This compound Concentration | Incubation Time | % Viability |
| Melanoma Cells (in vitro) | Varies (IC₅₀ determined) | Not specified | Significant reduction |
| Melanoma Xenograft (in vivo) | Not specified | Not specified | Significant reduction |
Note: This study demonstrated that this compound significantly reduced melanoma cell viability both in vitro and in vivo. Specific concentration-dependent percentage viability data was not provided in the abstract, but the study focused on the apoptotic effects.
Experimental Protocols
Detailed methodologies for commonly used cell viability assays to assess the effects of this compound are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells if this compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: WST-1 (Water Soluble Tetrazolium Salt) Assay
This is another colorimetric assay for cell viability. WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
This compound Treatment: Add various concentrations of this compound to the wells as described in the MTT protocol.
-
Incubation: Incubate for the desired time periods.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm. A reference wavelength above 600 nm is recommended.
-
Data Analysis: Determine the cell viability as a percentage of the control.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of medium.
-
This compound Treatment: Treat cells with different concentrations of this compound.
-
Incubation: Incubate for the desired duration.
-
Equilibration: Equilibrate the plate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the control.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound-induced apoptosis via calcium signaling in melanoma cells.
Troubleshooting & Optimization
Thiotaurine Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiotaurine (B1236693). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in an aqueous solution?
A1: this compound is relatively stable in a phosphate-buffered aqueous solution. Specifically, it has been shown to be stable for over 24 hours at 37°C when maintained at a pH of 7.2.[1] Under these conditions, it does not readily react with water to form byproducts such as thiosulfate, taurine (B1682933), or hypotaurine (B1206854).[1] However, its stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The two main degradation pathways for this compound are oxidation and photodegradation.
-
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound oxidizes to taurine, sulfite, and sulfate.[1] This reaction follows second-order kinetics.[1]
-
Photodegradation: When exposed to irradiation, this compound can decompose into hypotaurine and elemental sulfur.[2]
-
Reaction with Thiols: this compound can react with thiols, such as glutathione, to release hydrogen sulfide (B99878) (H₂S) and regenerate hypotaurine.[1][2]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products of this compound include:
Q4: How do changes in pH affect the stability of this compound solutions?
A4: The oxidation of this compound is pH-dependent. During oxidation by hydrogen peroxide, the pH of the solution can decrease significantly, from approximately 7.2 to around 3.[1] This suggests that this compound is more susceptible to oxidative degradation under neutral to slightly alkaline conditions, with the degradation process itself leading to a more acidic environment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound solution. | 1. Presence of oxidizing agents: Contamination with trace metals or peroxides can catalyze oxidation. 2. Exposure to light: this compound is susceptible to photodegradation. 3. Incorrect pH: The solution pH may be in a range that promotes degradation. | 1. Use high-purity water and reagents. Consider using a chelating agent like DTPA to sequester metal ions. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil. 3. Prepare solutions in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.2 for short-term stability) and verify the pH. |
| Inconsistent results in stability studies. | 1. Variable storage conditions: Fluctuations in temperature or light exposure between samples. 2. Inconsistent preparation of solutions: Variations in concentration or pH. 3. Analytical method variability: Issues with the instrument or method used for quantification. | 1. Ensure all samples are stored under identical and controlled conditions. 2. Follow a standardized protocol for solution preparation. 3. Validate the analytical method for precision and accuracy. Run system suitability tests before each analysis. |
| Difficulty in quantifying this compound and its degradants. | 1. Co-elution of peaks in HPLC: this compound and its degradation products may have similar retention times. 2. Interference from matrix components: Other substances in the sample may interfere with the analysis. 3. Low sensitivity of the analytical method. | 1. Optimize the HPLC method (e.g., adjust mobile phase composition, gradient, or column type) to achieve better separation. 2. Perform sample cleanup or use a more selective detector (e.g., mass spectrometry). 3. Consider derivatization to enhance the signal or switch to a more sensitive analytical technique. |
| Precipitate formation in the this compound solution. | 1. Formation of elemental sulfur: This can occur as a result of photodegradation. 2. Solubility issues: The concentration of this compound may exceed its solubility in the chosen solvent. | 1. Confirm the identity of the precipitate (elemental sulfur is yellow). If confirmed, minimize light exposure. 2. Check the solubility of this compound in your specific aqueous medium and adjust the concentration if necessary. |
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Solution
| Condition | Stability | Degradation Products | Reference |
| Phosphate-buffered solution (pH 7.2), 37°C | Stable for over 24 hours | Minimal degradation to thiosulfate, taurine, or hypotaurine | [1] |
Table 2: Kinetics of this compound Oxidation by Hydrogen Peroxide
| Parameter | Value | Conditions | Reference |
| Reaction Order | Second-order | 40 mM this compound, >400 mM hydrogen peroxide | [1] |
| Apparent Rate Constant | 0.0010 ± 0.0001 M⁻¹·s⁻¹ | 40 mM this compound, >400 mM hydrogen peroxide | [1] |
Experimental Protocols
Protocol 1: General Preparation of a this compound Aqueous Solution
-
Reagents and Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the desired buffer solution (e.g., 56 mM phosphate buffer).
-
Adjust the pH of the buffer to the desired value (e.g., 7.2) using an acid or base.
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the buffer solution while stirring continuously until it is completely dissolved.
-
If necessary, protect the solution from light by using an amber volumetric flask or wrapping it in aluminum foil.
-
Store the solution at the desired temperature (e.g., 4°C for short-term storage).
-
Protocol 2: Analysis of this compound Stability by Raman Spectroscopy
-
Instrumentation:
-
Raman spectrometer with a suitable laser excitation wavelength.
-
-
Sample Preparation:
-
Prepare the this compound solution as described in Protocol 1.
-
Place the solution in a quartz cuvette or another suitable sample holder for Raman analysis.
-
-
Data Acquisition:
-
Acquire a Raman spectrum of the initial this compound solution (time = 0).
-
Store the samples under the desired stress conditions (e.g., 37°C in the dark, or exposed to a light source).
-
At specified time intervals, acquire Raman spectra of the samples.
-
Monitor for the appearance of peaks corresponding to degradation products (e.g., taurine, sulfite, sulfate) and changes in the intensity of this compound-specific peaks.
-
Protocol 3: Forced Degradation Study - Oxidation
-
Reagents:
-
This compound solution (e.g., 40 mM in 56 mM phosphate buffer, pH 7.2)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
-
Procedure:
-
To the this compound solution, add a specific concentration of hydrogen peroxide (e.g., to a final concentration of 400 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by dilution or addition of a quenching agent).
-
Analyze the samples using a suitable analytical method (e.g., HPLC or Raman spectroscopy) to quantify the remaining this compound and the formation of degradation products.
-
Visualizations
References
Welcome to the technical support center for Thiotaurine-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental use of This compound (B1236693).
Troubleshooting Guides
This section provides solutions to common challenges that may arise during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected antioxidant activity in colorimetric assays (e.g., DPPH).
-
Question: My DPPH assay results with this compound are variable and show lower antioxidant capacity than expected. What could be the cause?
-
Answer: Inconsistent results in the DPPH assay when using this compound can be attributed to several factors. This compound, as a sulfur-containing compound, may exhibit different reaction kinetics compared to common antioxidant standards like Trolox or ascorbic acid.[1] Some sulfur-containing amino acids may not show significant DPPH scavenging activity at room temperature.[2]
-
Troubleshooting Steps:
-
Optimize Reaction Time: this compound's reaction with DPPH may be slower than that of phenolic antioxidants. Extend the incubation time and take kinetic readings to determine the point at which the reaction reaches a plateau.
-
Solvent Composition: The DPPH assay is sensitive to the solvent used. Ensure that your this compound samples and standards are dissolved in the same solvent. A methanol-buffer system has been shown to be effective for sulfur-containing compounds.[1][3]
-
pH of the Medium: The antioxidant activity of thiols can be pH-dependent. Ensure the pH of your reaction mixture is controlled and consistent across all samples and standards.
-
Alternative Assays: Consider using an alternative antioxidant capacity assay, such as the ORAC assay, which is based on a hydrogen atom transfer (HAT) mechanism and may be more suitable for thiols.[4]
-
-
Issue 2: Variability in cell-based assays when treating with this compound.
-
Question: I am observing inconsistent responses in my cell cultures (e.g., viability, signaling pathway activation) upon treatment with this compound. What are the possible reasons?
-
Answer: Variability in cell-based assays with this compound can arise from its stability in culture media and its interaction with media components. This compound is generally stable in aqueous solutions but can be influenced by the presence of other thiols and light exposure.[5]
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation.
-
Protect from Light: this compound can decompose upon exposure to irradiation.[5] Protect your stock solutions and treated cell cultures from direct light.
-
Media Compatibility: Some components in cell culture media, such as certain vitamins or amino acids, can degrade over time, especially at room temperature, and may interact with this compound.[6][7] Using a stable, chemically defined medium can help reduce variability. If using serum-supplemented media, be aware of lot-to-lot variability in composition.
-
Presence of Reducing Agents: If your experimental design includes other reducing agents, be aware that they can interact with this compound and affect its activity and the stability of other components in your assay.[8][9]
-
Cellular Uptake: The efficiency of this compound uptake can vary between cell types. Consider optimizing the treatment concentration and duration for your specific cell line.
-
-
Issue 3: Difficulty in synthesizing and purifying this compound.
-
Question: I am following a synthesis protocol for this compound, but the yield is low and the purity is not optimal. What can I do?
-
Answer: The synthesis of this compound from hypotaurine (B1206854) and elemental sulfur requires specific reaction conditions to ensure a high yield and purity.[10]
-
Troubleshooting Steps:
-
Reaction Temperature and Time: The reaction is typically carried out at a high temperature (e.g., 100°C) for several hours. Ensure that the temperature is maintained consistently and that the reaction proceeds for the recommended duration to drive it to completion.[10]
-
Molar Ratio of Reactants: An excess of elemental sulfur is often used to ensure the complete conversion of hypotaurine.[10]
-
Purification: After the reaction, it is crucial to remove unreacted elemental sulfur. This can be achieved by centrifugation.[10] Subsequent purification steps, such as recrystallization, may be necessary to achieve high purity.
-
Purity Assessment: Use analytical techniques like Raman spectroscopy or HPLC to confirm the purity of your synthesized this compound and to check for the presence of starting materials (hypotaurine) or byproducts.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound? A1: this compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated place. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, aliquot and store at -20°C for up to one month, protected from light.
Q2: What is the solubility of this compound in common laboratory solvents? A2: this compound is soluble in aqueous buffers. While specific quantitative solubility data in common organic solvents like ethanol (B145695), methanol (B129727), or DMSO is not readily available in the provided search results, taurine (B1682933) (a structurally similar compound) has been shown to have solubility that decreases with increasing concentrations of methanol or ethanol in aqueous solutions.[11] It is recommended to first dissolve this compound in an aqueous buffer before further dilution in organic solvents, if necessary for the experimental protocol, while being mindful of potential precipitation.
Q3: Can this compound interfere with assays that use reducing agents like DTT? A3: Yes, this compound's biological activity can be modulated by the presence of other thiols like glutathione (B108866) (GSH).[5] The presence of reducing agents such as DTT can also influence the outcome of enzymatic assays and high-throughput screenings.[8] It is crucial to run appropriate controls with the reducing agent alone to account for any potential interference.
Q4: Are there any known issues with using this compound in persulfidation detection assays? A4: Persulfidation detection methods can be challenging. Some methods have been questioned for their specificity.[12] When using this compound as a persulfide donor, it is important to choose a detection method with high specificity and to include proper controls to validate the results.[12]
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Stability | Stable in phosphate-buffered aqueous solution at 37°C for over 24 hours in the absence of thiols. | [5] |
| Decomposes upon exposure to irradiation. | [5] | |
| Synthesis | Achieved ~100% conversion from hypotaurine with elemental sulfur at 100°C for 6 hours. | [10] |
| Antioxidant Activity | 15-fold less reactive than hypotaurine as an antioxidant against hydrogen peroxide. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published method.[10]
-
Materials:
-
Hypotaurine
-
Elemental sulfur
-
56 mM Phosphate (B84403) buffer, pH 7.2
-
0.1 mM DTPA (diethylenetriaminepentaacetic acid)
-
-
Procedure:
-
Prepare a 200 mM solution of hypotaurine in 56 mM phosphate buffer (pH 7.2) containing 0.1 mM DTPA.
-
Add a 50-fold molar excess of elemental sulfur to the hypotaurine solution.
-
Seal the reaction tube and heat at 100°C for 6 hours to ensure complete conversion.
-
After the reaction, centrifuge the solution to pellet the excess elemental sulfur.
-
Carefully collect the supernatant containing the synthesized this compound.
-
Assess the purity of the this compound solution using a suitable analytical method such as Raman spectroscopy or HPLC.
-
Protocol 2: DPPH Radical Scavenging Assay for this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Trolox (or other suitable antioxidant standard)
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.
-
Prepare a series of standard solutions of Trolox in a methanol-buffer mixture (e.g., 1:1 v/v).
-
Prepare a series of this compound solutions in the same methanol-buffer mixture.
-
In a 96-well plate, add your samples, standards, and a blank (methanol-buffer mixture).
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature. It is recommended to take kinetic readings at several time points (e.g., 15, 30, 60 minutes) to determine the optimal reaction time.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its subsequent evaluation in a DPPH antioxidant assay.
Caption: Simplified signaling pathway showing this compound-mediated H2S release and subsequent inhibition of NF-κB activation.
References
- 1. The Antioxidant Potential of White Wines Relies on the Chemistry of Sulfur-Containing Compounds: An Optimized DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of the Effects of Reducing Agents on Biological Macromolecules and on the Possible Repair of Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiotaurine Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Thiotaurine (B1236693) in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise when working with this compound in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is cell-type and assay-dependent. For initial experiments, a concentration range of 50 µM to 100 µM is a good starting point. Studies have shown that concentrations within this range are effective for observing anti-inflammatory and antioxidant effects in human primary chondrocytes and neutrophils without inducing cytotoxicity.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in aqueous solutions. To prepare a stock solution, dissolve this compound in sterile phosphate-buffered saline (PBS) or cell culture medium to a concentration of 10-100 mM. To ensure sterility, filter the stock solution through a 0.22 µm filter. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: I am observing a precipitate in my cell culture medium after adding this compound. What should I do?
A3: Precipitation can occur for several reasons. Here is a troubleshooting workflow to address this issue:
Q4: How stable is this compound in cell culture medium?
A4: this compound is relatively stable in phosphate-buffered aqueous solutions at 37°C for at least 24 hours.[2] However, its stability can be influenced by the components of the culture medium and exposure to light. For long-term experiments, it is advisable to refresh the medium with this compound every 24-48 hours.
Q5: Is this compound cytotoxic at high concentrations?
A5: While concentrations up to 1 mM have been tested on human primary chondrocytes without detrimental effects on cell viability,[1] it is crucial to perform a dose-response experiment for your specific cell line to determine the cytotoxic threshold. The MTS or MTT assay is a suitable method for this purpose.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cell culture studies.
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Human Primary Chondrocytes | MTS Assay | 0.01 - 1 mM | No cytotoxicity observed. | [1] |
| Human Primary Chondrocytes | Anti-inflammatory Assay | 50 µM, 100 µM | Attenuation of TNF-α-induced IL-6, IL-8, and IL-1β expression. | [1] |
| Human Neutrophils | Apoptosis Assay | 100 µM | Inhibition of spontaneous apoptosis. | |
| Human Neutrophils | ROS Production | 100 µM | Inhibition of PMA-induced ROS production. | |
| Melanoma Cells | Cell Viability (CCK-8) | Not specified | Reduced melanoma cell viability and induced apoptosis. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells in medium without this compound as a vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Apoptosis Detection using Annexin V Staining
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DCFDA Cellular ROS Detection Assay Kit
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with 1X Assay Buffer.
-
Add 100 µL of DCFDA solution (typically 20 µM) to each well and incubate for 45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells once with 1X Assay Buffer.
-
Add 100 µL of medium containing the desired concentrations of this compound. Include a positive control (e.g., a known ROS inducer) and a vehicle control.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence microplate reader.
Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It can prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
References
Potential interference of Thiotaurine in biochemical assays.
Welcome to the Technical Support Center for researchers utilizing Thiotaurine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (2-aminoethanesulfinothioic acid) is a naturally occurring sulfur-containing compound. It is structurally similar to taurine (B1682933) and is known for its antioxidant and anti-inflammatory properties.[1][2] In research, it is often used as a hydrogen sulfide (B99878) (H₂S) donor, which it releases in a thiol-dependent manner.[1][2] Its ability to modulate cellular redox status and influence signaling pathways makes it a molecule of interest in various therapeutic areas.[1]
Q2: Can this compound interfere with my biochemical assays?
Yes, due to its chemical structure and reactivity, this compound has the potential to interfere with a range of biochemical assays. The primary reasons for this interference are its thiosulfonate group, its ability to act as a reducing agent (antioxidant), and its capacity to release H₂S.[1][2][3]
Q3: What are the main mechanisms by which this compound can cause assay interference?
This compound can interfere with biochemical assays through several mechanisms:
-
Thiol Reactivity: The thiosulfonate group of this compound can react with thiol-containing reagents commonly found in assay buffers, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol. This can alter the effective concentrations of both this compound and the reducing agent, potentially impacting the stability and activity of enzymes and other proteins in the assay.
-
Redox Activity: As an antioxidant, this compound can react with reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This can lead to interference in assays that measure or are sensitive to ROS levels, or those that utilize enzymes like horseradish peroxidase (HRP).[3]
-
Protein Modification: this compound has the potential to react with cysteine residues in proteins, leading to their persulfidation.[1] This can cause non-specific inhibition of enzymes, particularly those with reactive cysteines in their active sites, such as certain proteases, kinases, and phosphatases.
-
Interference with Detection Systems: The reducing nature of this compound and its breakdown products might directly interact with colorimetric or fluorometric detection reagents, leading to false-positive or false-negative signals. For example, it could potentially reduce tetrazolium dyes used in cell viability assays.
-
H₂S-Mediated Effects: The release of H₂S can have direct biological effects in cell-based assays, such as modulating mitochondrial activity, which can confound the interpretation of results.
Q4: Can this compound's interference be mitigated?
Yes, several strategies can be employed to identify and mitigate the potential interference of this compound. These include running appropriate controls, modifying assay conditions, and using orthogonal assays to confirm initial findings. Detailed troubleshooting guides are provided below.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in Enzyme Assays
If you observe unexpected inhibition or activation in an enzyme assay in the presence of this compound, it could be due to direct, non-specific interaction with the enzyme or other assay components.
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: To check for direct interference with the assay's detection system, run the assay with this compound and the substrate but without the enzyme. An increase or decrease in the signal suggests that this compound is interacting with the substrate or the detection reagent.
-
Vary the Concentration of Reducing Agents: If your assay buffer contains a reducing agent like DTT, test how varying its concentration affects the activity of this compound. A change in the inhibitory or activating effect of this compound with different DTT concentrations may indicate a thiol-dependent interference.
-
Perform a Pre-incubation Test: Pre-incubate the enzyme with this compound before adding the substrate. If the effect of this compound is time-dependent, it might suggest a covalent modification of the enzyme.
-
Use an Orthogonal Assay: Confirm your findings using a different assay method that relies on a distinct detection principle. For example, if you are using a fluorescence-based assay, try a colorimetric or luminescence-based assay.
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Viability, Apoptosis)
This compound's biological activities as an antioxidant and H₂S donor can lead to results that may not be directly related to the specific pathway you are investigating.
Troubleshooting Steps:
-
Assess Direct Effects on Assay Reagents: In cell viability assays like the MTT or MTS assay, this compound's reducing potential might directly convert the tetrazolium salt to formazan, leading to a false-positive signal for cell viability. Run a cell-free control with this compound and the assay reagent to check for this.
-
Monitor Cellular Redox State: Use fluorescent probes to monitor changes in the cellular redox state in the presence of this compound. This will help you understand if the observed effects are due to its antioxidant properties.
-
Use H₂S Scavengers: To determine if the observed effects are mediated by the release of H₂S, co-incubate the cells with an H₂S scavenger and this compound.
-
Choose Alternative Endpoints: Instead of relying solely on metabolic assays for viability, consider using methods that measure cell membrane integrity (e.g., trypan blue exclusion, LDH release assay) or DNA content.
Data on Potential this compound Interference
While specific quantitative data for this compound's interference in a wide range of biochemical assays is limited in the literature, the following table summarizes the potential for interference based on its chemical properties and the general behavior of sulfur-containing, redox-active compounds.
| Assay Type | Potential for Interference | Likely Mechanism of Interference |
| Enzyme Assays | ||
| - Kinase Assays | High | Modification of cysteine residues in the active site; interference with ATP-binding. |
| - Phosphatase Assays | High | Modification of catalytic cysteine residues. |
| - Protease Assays | High | Modification of catalytic cysteine residues (for cysteine proteases). |
| - Luciferase Assays | Moderate to High | Redox effects on the luciferase enzyme or luciferin (B1168401) substrate; potential for light absorption or fluorescence quenching. |
| - Beta-Galactosidase Assays | Low to Moderate | Less likely to be directly affected unless this compound interferes with the chromogenic/fluorogenic substrate. |
| Cell-Based Assays | ||
| - MTT/MTS/XTT Assays | High | Direct reduction of the tetrazolium dye by this compound, leading to a false-positive viability signal. |
| - Apoptosis Assays (Caspase activity) | High | This compound has been shown to inhibit caspase-3 activity, which may be a biological effect but could also mask other cytotoxic effects. |
| - ROS Production Assays | High | Scavenging of ROS by this compound will directly interfere with the assay readout. |
| Binding Assays | ||
| - Fluorescence Polarization | Moderate | Potential for fluorescence quenching or interaction with fluorescently labeled molecules. |
| - ELISA | Low to Moderate | Unlikely to interfere unless it cross-reacts with antibodies or affects the enzyme-substrate reaction in the detection step. |
| Thiol Quantification Assays | ||
| - Ellman's Reagent (DTNB) | High | Potential for reaction between the thiosulfonate group and the disulfide bond of DTNB, leading to inaccurate thiol quantification. |
Experimental Protocols
Protocol 1: Assessing Interference with Colorimetric/Fluorometric Readouts
Objective: To determine if this compound directly interferes with the absorbance or fluorescence signal of an assay.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the assay's detection reagent (e.g., chromogenic substrate, fluorescent probe) at its final concentration to each well containing the this compound dilutions.
-
Include a control with the detection reagent in buffer alone (no this compound).
-
Incubate the plate under the standard assay conditions (time and temperature).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Interpretation: A significant change in the signal in the presence of this compound compared to the control indicates direct interference.
Protocol 2: Evaluating the Impact of Reducing Agents on this compound's Effect
Objective: To investigate if the observed effect of this compound is dependent on the presence of other thiol-containing reagents.
Methodology:
-
Prepare two sets of assay buffers: one with the standard concentration of the reducing agent (e.g., 1 mM DTT) and one without.
-
Perform your standard biochemical assay with a range of this compound concentrations in both buffer conditions.
-
Measure the activity of your target of interest.
-
Interpretation: A significant difference in the dose-response curve of this compound between the two conditions suggests that its effect is influenced by the presence of the reducing agent.
Visualizations
References
Thiotaurine Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for Thiotaurine experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
1. Compound Stability and Storage
-
Question: I'm observing variable results in my cell-based assays. Could my this compound be degrading?
Answer: Yes, inconsistent results can often be attributed to compound degradation. While solid this compound is stable under normal ambient conditions, its stability in solution is a critical factor.[1]
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Whenever possible, prepare this compound solutions on the same day of use.
-
Storage of Stock Solutions: If you must store stock solutions, prepare aliquots in tightly sealed vials and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: this compound can decompose upon exposure to light.[1] Protect your solutions from light by using amber vials or wrapping containers in foil.
-
pH of Solution: While information on the optimal pH for this compound stability in solution is limited, it's good practice to ensure the pH of your solvent is within a neutral and stable range for your experimental system.
-
-
-
Question: What are the recommended storage conditions for solid this compound?
Answer: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.
2. Inconsistent Biological Activity
-
Question: The antioxidant effect of my this compound seems to vary between experiments. What could be the cause?
Answer: The antioxidant activity of this compound is linked to its ability to act as a hydrogen sulfide (B99878) (H₂S) donor, a process that is activated by thiols like glutathione.[1] Variations in the intracellular thiol content of your cells can therefore lead to inconsistent results.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent antioxidant activity.
-
-
Question: I'm not observing the expected anti-inflammatory effects of this compound in my cell culture model. Why might this be?
Answer: this compound has been shown to attenuate inflammation by suppressing the NF-κB pathway.[2] If this pathway is not appropriately activated in your experimental model, or if you are not measuring the correct downstream markers, the effect of this compound may be missed.
-
Troubleshooting Steps:
-
Confirm Inflammatory Stimulus: Ensure that your inflammatory stimulus (e.g., TNF-α, LPS) is effectively activating the NF-κB pathway. You can verify this by measuring the phosphorylation and nuclear translocation of p65.[2]
-
Assess Downstream Markers: Measure the expression of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β, which are downstream targets of the NF-κB pathway.
-
Concentration and Timing: Optimize the concentration of this compound and the pre-treatment time. In human chondrocytes, concentrations of 50 µM and 100 µM have been shown to be effective.
-
-
3. Assay-Specific Issues
-
Question: My cell viability results from the MTT assay are showing high background or unexpected increases in signal with high concentrations of this compound. What is happening?
Answer: Thiol-containing compounds can directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false-positive signal that is independent of cell viability. While this compound itself is a thiosulfonate, its potential to release H₂S in the presence of thiols in the cell culture medium or released from cells could contribute to this interference.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound at the concentrations used in your experiment with the MTT reagent in cell culture medium without cells. This will allow you to quantify any direct reduction of MTT by this compound.
-
Use an Alternative Viability Assay: Consider using a viability assay that is not based on tetrazolium salt reduction, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Thorough Washing: If you must use the MTT assay, ensure that you thoroughly wash the cells to remove any residual this compound before adding the MTT reagent.
-
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Specific quantitative data is not readily available in the searched literature. |
| DMSO | Soluble | Specific quantitative data is not readily available in the searched literature. Stock solutions can be prepared. |
| Ethanol | Sparingly Soluble | Specific quantitative data is not readily available in the searched literature. |
Table 2: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| Data Not Available | - | - | Extensive searches did not yield specific IC₅₀ values for this compound in common human cancer cell lines such as MCF-7, A549, or HCT116. This represents a gap in the current literature. |
Experimental Protocols
1. Protocol for MTT Cell Viability Assay with this compound
This protocol is adapted for use with this compound and includes steps to minimize potential interference.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include vehicle-only controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Crucial Step: After the treatment period, carefully aspirate the this compound-containing medium and wash the cells twice with warm PBS to remove any residual compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Protocol for DPPH Radical Scavenging Assay
This protocol can be used to assess the antioxidant capacity of this compound.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 50 µL).
-
Add the DPPH solution to each well (e.g., 150 µL).
-
Include a control with methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] * 100.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Mechanism via NF-κB Inhibition
This compound can mitigate inflammatory responses by inhibiting the activation of the NF-κB signaling pathway. In response to inflammatory stimuli like TNF-α, the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the phosphorylation and subsequent nuclear translocation of p65, thereby suppressing this inflammatory cascade.
References
Technical Support Center: Impact of Thiotaurine Degradation on Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of thiotaurine (B1236693) in experimental settings. The stability of this compound and the bioactivity of its degradation products can significantly influence experimental results. This resource aims to help you identify and address potential issues to ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound (2-aminoethanesulfonothioic acid) is a sulfur-containing analogue of the amino acids taurine (B1682933) and hypotaurine (B1206854). It is characterized by a sulfane sulfur moiety, which allows it to act as a hydrogen sulfide (B99878) (H₂S) donor.[1] Researchers use this compound to investigate the biological roles of H₂S and sulfane sulfur in various physiological and pathological processes, including inflammation, apoptosis, and oxidative stress.[1][2]
Q2: What are the main degradation products of this compound?
A2: this compound can degrade into several products depending on the experimental conditions. The primary degradation products include:
-
Hypotaurine: Formed through the reduction of this compound.
-
Hydrogen Sulfide (H₂S): Released from the sulfane sulfur moiety, often triggered by reducing agents like thiols (e.g., glutathione).[3]
-
Elemental Sulfur (S₈): Can be formed, particularly upon exposure to irradiation.[3]
-
Taurine: Can be formed from the oxidation of hypotaurine.[4]
Q3: What factors can cause this compound to degrade in my experiment?
A3: The stability of this compound can be affected by several factors:
-
Presence of Reducing Agents: Thiols such as glutathione (B108866) (GSH), dithiothreitol (B142953) (DTT), and β-mercaptoethanol can accelerate the release of H₂S from this compound.[3]
-
Light Exposure: Irradiation can lead to the decomposition of this compound into hypotaurine and elemental sulfur.[3]
-
pH: The stability of thiol-containing compounds can be pH-dependent.
-
Temperature: Higher temperatures, such as the 37°C used in cell culture, can increase the rate of degradation.
-
Presence of Oxidizing Agents: Strong oxidizing agents can also lead to the degradation of this compound.
Q4: How can I minimize this compound degradation in my experiments?
A4: To ensure the stability of this compound and obtain reproducible results, consider the following precautions:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
Protect from Light: Store stock solutions and experimental setups protected from light.
-
Control for Reducing Agents: Be aware of the concentration of reducing agents in your buffers and cell culture media. If possible, run control experiments to assess their impact.
-
Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium is leading to variable concentrations of bioactive degradation products like H₂S and hypotaurine.
Troubleshooting Steps:
-
Assess this compound Stability:
-
Protocol: Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at the working concentration. Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of remaining this compound and the appearance of its degradation products using a suitable analytical method like HPLC.
-
Expected Outcome: This will provide a stability profile of this compound in your experimental setup and help determine if degradation is occurring during the course of your experiment.
-
-
Evaluate the Impact of Degradation Products:
-
Hypotaurine: Run parallel experiments with hypotaurine at concentrations equivalent to those expected from this compound degradation. This will help determine if hypotaurine itself is contributing to the observed effects.
-
H₂S Donors: Use a well-characterized, rapid H₂S donor (e.g., NaHS) as a positive control to mimic the effects of H₂S release. This can help differentiate the effects of H₂S from those of other degradation products or this compound itself.
-
-
Optimize Experimental Design:
-
Time-Course Experiments: If this compound is found to be unstable, consider shorter incubation times to minimize the impact of degradation.
-
Replenish this compound: For longer experiments, it may be necessary to replenish the cell culture medium with freshly prepared this compound at regular intervals.
-
Issue 2: Interference in Biochemical Assays
Possible Cause: this compound degradation products are interfering with the chemical reactions or detection methods of your biochemical assays.
Troubleshooting Steps:
-
Identify the Interfering Species:
-
Run your biochemical assay (e.g., protein assay, cell viability assay) with known concentrations of the potential degradation products (hypotaurine, H₂S, elemental sulfur) in the absence of your experimental sample. This will help identify which product is causing the interference and at what concentration.
-
-
Consult the Data Presentation Tables:
-
Refer to the tables below for known quantitative interference of this compound degradation products in common biochemical assays.
-
-
Implement Mitigation Strategies:
-
Blank Controls: For colorimetric assays, include appropriate blank controls containing the interfering substance to subtract its contribution to the signal.
-
Alternative Assays: If interference is significant, consider using an alternative assay that is less susceptible to interference from the specific degradation product.
-
Sample Cleanup: For some assays, it may be possible to remove the interfering substance before performing the assay, for example, by precipitation of proteins.[5]
-
Data Presentation: Quantitative Impact of this compound Degradation Products on Common Assays
Table 1: Interference of Hypotaurine in Cell Viability Assays
| Assay Type | Interfering Concentration | Observed Effect | Potential Mechanism |
| MTT/XTT | > 1 mM | Can lead to an overestimation of cell viability.[3] | Hypotaurine may directly reduce the tetrazolium salts or affect mitochondrial reductase activity.[4][6] |
Table 2: Interference of Hydrogen Sulfide (H₂S) in Protein Assays
| Assay Type | Interfering Concentration | Observed Effect | Potential Mechanism |
| Bradford | Generally low interference. | Minimal effect on colorimetric readout. | The Coomassie dye-binding mechanism is less susceptible to reducing agents like H₂S.[7] |
| BCA | ≥ 1 mM | Significant interference, leading to an overestimation of protein concentration.[8] | H₂S can reduce Cu²⁺ to Cu⁺, the basis of the BCA assay, leading to a false-positive signal.[8] |
| Lowry | High concentrations | Can interfere with the Folin-Ciocalteu reagent. | The reducing nature of H₂S can interfere with the redox reactions of the assay. |
Table 3: Interference of Elemental Sulfur in Optical Assays
| Assay Type | Interfering Concentration | Observed Effect | Potential Mechanism |
| Light Scattering-Based Assays (e.g., DLS, Nephelometry) | Varies (formation of colloidal sulfur) | Increased light scattering, leading to inaccurate readings.[9] | Formation of colloidal elemental sulfur particles in aqueous solutions.[10] |
| Absorbance Spectroscopy | Varies (formation of colloidal sulfur) | Increased background absorbance across a wide range of wavelengths. | Light scattering by colloidal sulfur particles. |
Experimental Protocols
Detailed Methodology for Caspase-3 Activity Assay in Neutrophils Treated with this compound
This protocol is adapted from studies investigating the effect of this compound on neutrophil apoptosis.[2][11][12]
1. Isolation of Human Neutrophils:
- Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
- Resuspend the purified neutrophils in a suitable buffer, such as RPMI-1640 medium.
2. Treatment with this compound:
- Seed the neutrophils at a density of 1-2 x 10⁶ cells/mL in a 96-well plate.
- Treat the cells with the desired concentrations of freshly prepared this compound (e.g., 10 µM, 50 µM, 100 µM).
- Include an untreated control and a positive control for apoptosis (e.g., treatment with a known apoptosis inducer).
- Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
3. Cell Lysis:
- After incubation, centrifuge the plate to pellet the cells.
- Carefully remove the supernatant and wash the cells with ice-cold PBS.
- Lyse the cells by adding a chilled lysis buffer containing a protease inhibitor cocktail.
- Incubate on ice for 10-15 minutes.
- Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the cytosolic proteins.
4. Protein Quantification:
- Determine the protein concentration of each cell lysate using a Bradford assay, as it is less prone to interference from sulfur-containing compounds.
5. Caspase-3 Activity Assay (Colorimetric):
- In a new 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate to individual wells.
- Prepare a reaction mix containing a reaction buffer and a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
- Add the reaction mix to each well containing the cell lysate.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm using a microplate reader.
- The increase in absorbance is proportional to the caspase-3 activity.
6. Data Analysis:
- Calculate the fold change in caspase-3 activity in the this compound-treated samples compared to the untreated control.
Mandatory Visualizations
Caption: Degradation pathway of this compound under various experimental conditions.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Simplified signaling pathways influenced by this compound and its derivatives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. citeqbiologics.com [citeqbiologics.com]
- 8. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteinase 3–dependent caspase-3 cleavage modulates neutrophil death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
Best practices for storing and handling Thiotaurine powder.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Thiotaurine (B1236693) powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: this compound powder should be stored in a cool, dry place, away from direct light. For long-term storage, it is recommended to keep the container tightly sealed. While specific temperature ranges are not always provided, adhering to standard laboratory practices for storing chemical powders is advised. Always refer to the manufacturer's certificate of analysis for any specific storage conditions.
Q2: What are the general safety precautions for handling this compound powder?
A2: When handling this compound powder, it is important to work in a well-ventilated area to avoid dust formation. Personal protective equipment (PPE), including gloves and eye protection, should be worn. It is good practice to wash your hands thoroughly after handling the powder.[1]
Q3: Is this compound stable in aqueous solutions?
A3: Yes, this compound is stable in phosphate-buffered aqueous solutions for at least 24 hours at 37°C.[2] However, the long-term stability in solution at various pH levels and temperatures is not extensively documented. It is recommended to prepare fresh solutions for your experiments whenever possible. Stock solutions, once prepared, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[3]
Q4: What are the known biological activities of this compound?
A4: this compound is recognized as a biologically relevant donor of hydrogen sulfide (B99878) (H₂S) through thiol-dependent persulfidation.[4][5] It has been shown to have anti-inflammatory effects, in part by suppressing the NF-κB pathway.[4] Specifically, it can inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[4][5][6]
Troubleshooting Guide
Issue 1: this compound powder has changed in appearance (e.g., color, texture).
-
Possible Cause: This could be a sign of degradation or contamination. While this compound is generally stable, exposure to moisture or light over extended periods can potentially affect its quality.
-
Recommended Solution:
-
Visually inspect the powder for any obvious signs of clumping, discoloration, or foreign particles.
-
If you suspect degradation, it is best to use a fresh batch of the compound for your experiments to ensure the reliability of your results.
-
Always store the powder in a tightly sealed container in a cool, dark, and dry place.
-
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: this compound's solubility can be a limiting factor. The choice of solvent and the concentration of the solution are critical.
-
Recommended Solution:
-
For cell culture experiments, dissolving this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous buffers or cell culture media is a common practice.
-
Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7]
-
If precipitation occurs upon dilution in aqueous media, try preparing a more diluted stock solution or adding the stock solution to the media dropwise while gently vortexing.[8]
-
Issue 3: Precipitation observed in cell culture media after adding this compound solution.
-
Possible Cause: The final concentration of this compound in the media may have exceeded its solubility limit, or it may be interacting with components in the media.[8][9] This phenomenon, often called "crashing out," is common for compounds dissolved in an organic solvent when diluted into an aqueous solution.[8]
-
Recommended Solution:
-
Optimize Final Concentration: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.[8]
-
Use Pre-warmed Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media, as lower temperatures can decrease solubility.[8][10]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed media.[8]
-
pH check: Changes in the pH of the media upon addition of your compound can affect its solubility. Ensure the final pH of the culture media is within the optimal range for your cells.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Condition | Recommendation/Observation |
| Powder Storage | Temperature | Cool, dry place |
| Light | Protect from direct light | |
| Container | Tightly sealed | |
| Solution Stability | Aqueous (Phosphate Buffer, pH 7.2) | Stable for at least 24 hours at 37°C[2] |
| Stock Solution (in DMSO) | Store in aliquots at -20°C for up to one month[3] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Treatment of Human Chondrocytes
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound on human primary chondrocytes.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Preparation of 100 mM this compound Stock Solution: a. Aseptically weigh out the required amount of this compound powder. b. Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 100 mM. c. Gently vortex the solution until the powder is completely dissolved. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. e. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
-
Treatment of Human Chondrocytes: a. Culture human primary chondrocytes to approximately 80% confluence in a suitable culture vessel.[4] b. On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution at room temperature. c. Prepare the desired final concentrations of this compound (e.g., 0.05 mM and 0.1 mM) by diluting the stock solution in pre-warmed complete cell culture medium. d. For pre-treatment, remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. e. Incubate the cells with this compound for the desired period (e.g., prior to stimulation with a pro-inflammatory agent like TNF-α).[4][5]
Visualizations
Caption: this compound as a Hydrogen Sulfide (H₂S) Donor.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
References
- 1. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation [iris.uniroma1.it]
- 2. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
Thiotaurine H₂S-Releasing Kinetics: Technical Support Center
Welcome to the Technical Support Center for Thiotaurine (B1236693), a key H₂S donor in research and drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively controlling and measuring the hydrogen sulfide (B99878) (H₂S)-releasing kinetics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release H₂S?
This compound (2-aminoethane thiosulfonate) is a naturally occurring sulfur-containing compound and a structural analog of taurine (B1682933).[1][2] It is characterized by a sulfane sulfur moiety, which enables it to act as a biologically relevant H₂S donor.[1][3] The release of H₂S from this compound is not spontaneous but is primarily triggered by a thiol-dependent reaction.[2][4] In biological systems, this is often facilitated by endogenous thiols like glutathione (B108866) (GSH).[5][6] The reaction involves the transfer of the sulfane sulfur atom to the thiol, leading to the formation of H₂S.[2]
Q2: What are the main factors that influence the H₂S-releasing kinetics of this compound?
The kinetics of H₂S release from this compound are primarily controlled by:
-
Presence and Concentration of Thiols: The rate of H₂S release is dependent on the availability and concentration of triggering thiols, such as glutathione (GSH).[6][7] Higher concentrations of thiols generally lead to a faster release of H₂S.
-
pH of the Environment: The pH of the solution can influence the reactivity of the triggering thiols, thereby affecting the rate of H₂S release.
-
Temperature: As with most chemical reactions, temperature can affect the rate of H₂S release. Experiments should be conducted at a consistent and controlled temperature.
-
Presence of Reducing Agents: Besides thiols, other reducing agents can potentially facilitate the release of H₂S from the sulfane sulfur of this compound.[6]
Q3: How can I measure the H₂S released from this compound?
Several analytical methods can be used to quantify H₂S release from this compound. Common methods include:
-
Methylene (B1212753) Blue Assay: A colorimetric method that is reliable for quantifying H₂S at different time points.[8][9]
-
Amperometric Sensors: These sensors provide real-time, direct, and highly sensitive detection of H₂S by measuring the current generated by its electrochemical oxidation.[10]
-
Gas Chromatography: A sensitive and specific method for detecting low physiological levels of H₂S.[11]
-
Fluorescence-Based Probes: These probes allow for the real-time visualization of H₂S delivery in biological samples, including live cells.[12]
Q4: What are the potential therapeutic applications of this compound as an H₂S donor?
This compound's ability to act as a controlled H₂S donor makes it a promising candidate for various therapeutic applications. It has demonstrated antioxidant and anti-inflammatory effects.[2][3] For instance, it has been shown to attenuate inflammation in human chondrocytes by suppressing the NF-κB pathway, suggesting its potential in treating osteoarthritis.[2][13] It also plays a role in modulating neutrophil activation and preventing apoptosis.[3][6]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or No H₂S Release | 1. Degradation of this compound Stock Solution: Improper storage can lead to the degradation of the compound. 2. Absence or Insufficient Concentration of Triggering Thiol: this compound requires a thiol, like GSH, to release H₂S. 3. Incorrect pH of the Buffer: The reactivity of the triggering thiol can be pH-dependent. 4. Inaccurate Measurement Technique: The chosen H₂S detection method may not be sensitive enough or may be prone to interference. | 1. Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Ensure Thiol Presence: Add a suitable concentration of a triggering thiol (e.g., GSH) to the reaction mixture. Optimize the concentration for the desired release kinetics. 3. Optimize Buffer pH: Ensure the buffer pH is within the optimal range for the thiol-mediated reaction (typically around physiological pH 7.4). 4. Method Validation: Calibrate your H₂S sensor or validate your assay with a known H₂S donor like NaHS before experimenting with this compound. Consider using an alternative detection method if issues persist. |
| Rapid and Uncontrolled H₂S Release | 1. Excessive Concentration of Triggering Thiol: A high concentration of the thiol can lead to a burst release of H₂S. 2. High Temperature: Elevated temperatures can accelerate the reaction rate. | 1. Titrate Thiol Concentration: Perform a dose-response experiment to determine the optimal concentration of the triggering thiol for a controlled release profile. 2. Maintain Constant Temperature: Ensure all experiments are conducted at a consistent and physiologically relevant temperature (e.g., 37°C). |
| Interference with Experimental Assays | 1. Reaction with Assay Components: this compound or the released H₂S may react with components of your primary assay (e.g., cell viability reagents, fluorescent dyes). 2. Byproducts of the H₂S Release Reaction: The reaction may produce byproducts that interfere with measurements. | 1. Run Control Experiments: Include controls with this compound alone and the triggering thiol alone to assess for any direct effects on your assay. 2. Choose a Specific H₂S Scavenger: Use a known H₂S scavenger in a control experiment to confirm that the observed effects are indeed due to H₂S. 3. Characterize Byproducts: If significant interference is suspected, consider analytical methods to identify and quantify potential byproducts. |
Experimental Protocols
Protocol 1: Real-Time Measurement of H₂S Release using an Amperometric Sensor
This protocol provides a framework for characterizing the H₂S release profile from this compound in real-time.[10]
Materials:
-
This compound
-
Glutathione (GSH) or other triggering thiol
-
Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Hydrosulfide (NaHS) for calibration
-
Amperometric H₂S sensor and data acquisition system
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in deoxygenated PBS).
-
Prepare a stock solution of the triggering thiol (e.g., 100 mM GSH in deoxygenated PBS).
-
Prepare a fresh stock solution of NaHS (e.g., 10 mM in deoxygenated water) for calibration.
-
-
Sensor Calibration:
-
Assemble the reaction vessel with a known volume of deoxygenated PBS (e.g., 10 mL) and place it on the magnetic stirrer.
-
Immerse the calibrated H₂S sensor into the buffer and allow the baseline to stabilize.
-
Add known concentrations of NaHS to the buffer and record the steady-state current at each concentration.
-
Plot the current versus the H₂S concentration to generate a linear calibration curve.
-
-
H₂S Release Measurement:
-
Add a fresh 10 mL of deoxygenated PBS to the reaction vessel and allow the sensor to stabilize to a baseline reading.
-
Inject the desired volume of the this compound stock solution to achieve the final target concentration (e.g., 100 µM).
-
Record the baseline for a few minutes to ensure no spontaneous H₂S release.
-
Initiate the reaction by adding the desired concentration of the triggering thiol (e.g., 1 mM GSH).
-
Continuously record the sensor output (current) in real-time as H₂S is released.
-
Continue recording until the H₂S release plateaus or returns to baseline.
-
-
Data Analysis:
-
Convert the measured current to H₂S concentration using the calibration curve.
-
Plot the H₂S concentration over time to visualize the release kinetics.
-
Calculate key kinetic parameters such as the maximum H₂S concentration (Cmax), the time to reach Cmax, and the initial release rate.
-
Protocol 2: Quantification of H₂S Release using the Methylene Blue Assay
This protocol describes an endpoint measurement of H₂S concentration.[8][9]
Materials:
-
This compound
-
Triggering thiol (e.g., GSH)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the desired concentrations of this compound and the triggering thiol in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific time point.
-
-
H₂S Trapping:
-
At the end of the incubation period, add zinc acetate solution to trap the released H₂S as zinc sulfide (ZnS).
-
-
Color Development:
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution.
-
Vortex the mixture and incubate in the dark for 20-30 minutes to allow for the formation of methylene blue.
-
-
Protein Precipitation (if necessary):
-
If the sample contains proteins, add TCA to precipitate them.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Spectrophotometric Measurement:
-
Transfer the supernatant to a cuvette or microplate.
-
Measure the absorbance at 664 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of NaHS.
-
Determine the concentration of H₂S in the experimental samples by comparing their absorbance to the standard curve.
-
Data Presentation
Table 1: Factors Influencing this compound H₂S Release Kinetics
| Parameter | Condition | Effect on H₂S Release | Citation |
| Triggering Thiol | Presence vs. Absence of GSH | H₂S release is dependent on the presence of GSH. | [6] |
| Varying GSH Concentration | Higher GSH concentrations can increase the rate of H₂S release. | [7] | |
| pH | Physiological pH (7.4) | Optimal for thiol-mediated H₂S release. | [8] |
| Acidic or Alkaline pH | Can alter the reactivity of the triggering thiol and affect release kinetics. | ||
| Temperature | 37°C | Physiologically relevant temperature for most experiments. | [8] |
| Higher or Lower Temperatures | Can increase or decrease the rate of H₂S release, respectively. |
Visualizations
Caption: Experimental workflow for controlling and measuring H₂S release from this compound.
Caption: Simplified signaling pathway showing this compound-derived H₂S inhibiting NF-κB activation.
References
- 1. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ricerc@Sapienza [research.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulating H2S release from self-assembled peptide H2S-donor conjugates using cysteine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing reproducibility issues in Thiotaurine research.
Welcome to the technical support center for Thiotaurine (B1236693) research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing reproducibility issues and navigating the complexities of working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, storage, quantification, and in biological assays.
Synthesis & Purity
Q1: My this compound synthesis yield is lower than expected. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors. One common method involves the reaction of hypotaurine (B1206854) with elemental sulfur.[1] Purity of reagents is critical; ensure high-purity hypotaurine and finely dispersed elemental sulfur are used. Reaction conditions such as temperature and time are also crucial. For instance, one protocol specifies boiling for 30 minutes, followed by crystallization at 0°C for 12 hours.[1] Another indicates heating at 100°C for up to six hours to ensure complete conversion.[2] Inadequate heating or cooling times can result in incomplete reaction or poor crystallization.
Troubleshooting Steps:
-
Verify Reagent Quality: Use high-purity starting materials.
-
Optimize Reaction Time/Temperature: Ensure the reaction mixture reaches and is maintained at the specified temperature for the full duration.
-
Improve Sulfur Dispersion: Finely grind the elemental sulfur before adding it to the reaction mixture to increase the surface area for the reaction.
-
Check pH: The reaction is typically carried out in an alkaline solution (e.g., ethanol (B145695)/NaOH mixture).[1] Ensure the pH is appropriate.
-
Crystallization: Ensure the solution is sufficiently cooled for an adequate duration to allow for complete crystal formation.
Q2: How can I assess the purity of my synthesized this compound?
A2: Several analytical techniques can be used to assess the purity of your this compound preparation. One published method uses Raman spectroscopy to confirm the conversion of hypotaurine to this compound by comparing the spectra of the starting material, the final product, and a taurine (B1682933) standard.[2] This method was able to show ~100% conversion of hypotaurine. Additionally, techniques like HPLC can be employed to detect any unreacted starting materials or byproducts.
Stability & Storage
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: Solid this compound is stable under normal ambient temperature and pressure. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from moisture. This compound in a phosphate-buffered aqueous solution has been shown to be stable for over 24 hours at 37°C. However, in the absence of thiols, this compound can decompose to hypotaurine and elemental sulfur when exposed to irradiation. Therefore, solutions should be protected from light. For stock solutions, it is generally recommended to prepare aliquots and store them at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at room temperature in a tightly sealed container. | Stable under normal ambient conditions. |
| Aqueous Solution | Store in aliquots at -20°C, protected from light. | Stable for >24h at 37°C, but susceptible to light-induced decomposition. Aliquoting prevents degradation from multiple freeze-thaw cycles. |
| In Cell Culture Media | Prepare fresh before use. | The presence of various components in media could potentially affect stability over time. |
Quantification & Analysis
Q4: I am having trouble with the reproducibility of my this compound quantification using HPLC. What could be the issue?
A4: Reproducibility issues in HPLC analysis of sulfur-containing compounds like this compound are not uncommon. Potential sources of error include sample preparation, column performance, and mobile phase consistency. Since this compound lacks a strong chromophore, pre-column derivatization is often necessary for UV or fluorescence detection. Inconsistent derivatization can be a major source of variability.
Troubleshooting Workflow for HPLC Quantification
Troubleshooting workflow for HPLC quantification of this compound.
Q5: What are the key challenges when analyzing this compound using mass spectrometry (MS)?
A5: Mass spectrometry analysis of small, polar molecules like this compound can be challenging. Key issues include:
-
Poor Retention in Reversed-Phase Chromatography: this compound is highly polar and may have poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for such molecules.
-
Ion Suppression: Components of the sample matrix can interfere with the ionization of this compound in the MS source, leading to reduced sensitivity and inaccurate quantification. This is a significant issue in complex biological samples.
-
Isomer Interference: Differentiating this compound from isomers with the same mass-to-charge ratio is impossible with MS alone and requires effective chromatographic separation.
-
Analyte Stability: this compound's stability during sample preparation and in the autosampler should be considered to avoid degradation before analysis.
Biological Assays
Q6: My cell viability assay (e.g., MTS/MTT) results are inconsistent when using this compound. Why might this be happening?
A6: Thiol-containing compounds can directly reduce tetrazolium salts like MTT and MTS to formazan, independent of cellular metabolic activity. This chemical interference can lead to an overestimation of cell viability. Since this compound can act as a sulfur donor and interact with thiols, it is crucial to include proper controls.
Control Experiments for Viability Assays:
-
Cell-Free Control: Incubate this compound with the assay reagent in cell culture medium without cells. A color change indicates direct reduction of the reagent by this compound.
-
Vehicle Control: Treat cells with the vehicle used to dissolve this compound to account for any effects of the solvent.
-
Untreated Control: Cells that are not treated with this compound serve as the baseline for normal viability.
Q7: How does this compound exert its anti-inflammatory effects in cell culture models?
A7: this compound has been shown to exert anti-inflammatory effects by acting as a hydrogen sulfide (B99878) (H₂S) donor through thiol-dependent persulfidation. In models using human primary chondrocytes stimulated with the pro-inflammatory cytokine TNF-α, this compound treatment was found to inhibit the NF-κB signaling pathway. This was demonstrated by the reduced phosphorylation and nuclear translocation of the p65 subunit of NF-κB. The subsequent decrease in the expression of pro-inflammatory interleukins like IL-6 and IL-8 confirms its anti-inflammatory action.
This compound's anti-inflammatory signaling pathway via NF-κB inhibition.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Hypotaurine
This protocol is adapted from a published method for synthesizing this compound.
Materials:
-
Hypotaurine
-
Elemental sulfur (finely dispersed)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Absolute Ethanol
-
Deionized water
Procedure:
-
Dissolve hypotaurine in a mixture of ethanol and NaOH solution.
-
Add finely dispersed elemental sulfur to the hypotaurine solution.
-
Boil the suspension for 30 minutes under reflux.
-
After boiling, place the suspension at 0°C for 12 hours to facilitate crystallization.
-
Collect the obtained crystals by filtration and wash them with ethanol.
-
Dissolve the washed crystals in a minimal amount of water.
-
Add absolute ethanol to the aqueous solution to induce recrystallization.
-
Place the solution at 0°C for another 12 hours.
-
Decant the supernatant to obtain the pure this compound crystals.
-
Dry the crystals under vacuum.
Protocol 2: Assessment of Anti-Inflammatory Activity in Human Chondrocytes
This protocol outlines a general workflow to assess the effect of this compound on TNF-α-induced inflammation in human primary chondrocytes.
Materials:
-
Human primary chondrocytes (HPCs)
-
Cell culture medium (e.g., DMEM/F-12) with serum and antibiotics
-
This compound stock solution
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qRT-PCR)
-
ELISA kits for IL-6 and IL-8
Procedure:
-
Cell Culture: Culture HPCs in a humidified incubator at 37°C and 5% CO₂ until they reach 80-90% confluency.
-
Cell Treatment:
-
Pre-treat the cells with desired concentrations of this compound (e.g., 50 µM and 100 µM) for a specified period (e.g., 2 hours).
-
Subsequently, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a duration suitable for the endpoint being measured (e.g., 24 hours for protein secretion, 6 hours for mRNA expression).
-
Include appropriate controls: untreated cells, cells treated with TNF-α only, and cells treated with this compound only.
-
-
Endpoint Analysis (mRNA Expression):
-
After the treatment period, wash the cells with PBS and lyse them.
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of inflammatory genes (e.g., IL6, IL8) using qRT-PCR, normalizing to a stable housekeeping gene.
-
-
Endpoint Analysis (Protein Secretion):
-
Collect the cell culture supernatant after treatment.
-
Centrifuge to remove any cellular debris.
-
Measure the concentration of secreted IL-6 and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the relative changes in gene expression and protein concentration compared to the control groups.
Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
Validation & Comparative
Thiotaurine vs. N-acetylcysteine: A Comparative Guide to Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a multitude of diseases. Consequently, the development of effective antioxidant therapies is a major focus of biomedical research. This guide provides a comparative analysis of two potent sulfur-containing antioxidants, Thiotaurine (B1236693) and N-acetylcysteine (NAC), to assist researchers in making informed decisions for their preclinical and clinical investigations.
At a Glance: this compound and N-acetylcysteine
| Feature | This compound | N-acetylcysteine (NAC) |
| Primary Antioxidant Mechanism | Direct ROS scavenging, H₂S donor, persulfidation of proteins. | Precursor to glutathione (B108866) (GSH), direct ROS scavenger. |
| Key Bioactive Moiety | Sulfane sulfur | Thiol group |
| Administration | Primarily investigational | Oral, intravenous, inhalation |
| Clinical Applications | Investigational for inflammatory and oxidative stress-related conditions. | Acetaminophen overdose antidote, mucolytic agent, investigational for various oxidative stress-related disorders. |
Quantitative Performance Comparison
While direct head-to-head quantitative studies are limited, the available data suggests that this compound exhibits a protective antioxidant action comparable to that of NAC.[1] The following tables summarize the performance of NAC in various preclinical models of oxidative stress.
Table 1: Effect of N-acetylcysteine (NAC) on Malondialdehyde (MDA) Levels
| Experimental Model | Animal Model | NAC Dosage | Tissue | MDA Reduction vs. Control | Reference |
| Ischemia-Reperfusion Injury | Rat | 200 mg/kg | Skeletal Muscle | Significant reduction | [2] |
| Subarachnoid Hemorrhage | Rat | 150 mg/kg | Brain Cortex | Significantly decreased | [3] |
| Burn Injury | Rat | 15 mg/kg | Lung | Significantly decreased | [4] |
| Non-alcoholic Steatohepatitis | Rat | 20 mg/kg | Liver | No significant effect | [5] |
| Diabetic Cataracts | Rat | Topical | Lens | Significant reduction (2.90±0.71 to 2.33±0.38 nmol/ml) | [6] |
| Lipopolysaccharide-induced ARDS | Rat | 20 mg/kg (i.v.) | Lung | Significantly reduced | [7] |
Table 2: Effect of N-acetylcysteine (NAC) on Superoxide (B77818) Dismutase (SOD) Activity
| Experimental Model | Animal Model | NAC Dosage | Tissue | Change in SOD Activity vs. Control | Reference |
| Sepsis | Rat | 3 mmol/kg | Diaphragm | Significantly increased Mn-SOD activity | [8][9] |
| Subarachnoid Hemorrhage | Rat | 150 mg/kg | Brain Cortex | Significantly increased Cu/Zn-SOD activity | [3] |
| Depression Model (Bulbectomy) | Rat | 50-100 mg/kg (i.p.) | Frontal Cortex, Hippocampus, Striatum | Significantly increased SOD activity | [10] |
| Mercury Exposure | Rat | Not specified | Lung | Upregulation of SOD1 | [11] |
Table 3: Effect of N-acetylcysteine (NAC) on Glutathione Peroxidase (GPx) Activity
| Experimental Model | Animal Model | NAC Dosage | Tissue | Change in GPx Activity vs. Control | Reference |
| Intestinal Ischemia Reperfusion | Rat | 300 mg/kg | Lung | Significantly increased | [12] |
| Subarachnoid Hemorrhage | Rat | 150 mg/kg | Brain Cortex | Significantly increased | [3] |
| Irradiation | Rat | 300 mg/kg | Liver, Kidney, Brain | Decreased activity in all tissues | [13] |
Mechanisms of Action and Signaling Pathways
Both this compound and NAC exert their antioxidant effects through multiple mechanisms, though their primary modes of action differ.
N-acetylcysteine (NAC): The principal antioxidant mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[5][14] NAC is deacetylated to cysteine, which is the rate-limiting amino acid for GSH synthesis. By replenishing intracellular GSH levels, NAC enhances the detoxification of ROS and electrophilic compounds. NAC can also act as a direct scavenger of certain ROS, although its rate constants for these reactions are lower than those of antioxidant enzymes.[14]
This compound: this compound's antioxidant properties are attributed to its unique thiosulfonate group, which contains a sulfane sulfur atom.[1][15] This allows this compound to act as a potent direct scavenger of ROS. Furthermore, this compound is a biological donor of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with established cytoprotective and antioxidant effects.[15] The release of H₂S from this compound can be facilitated by thiols like GSH.[1] H₂S, in turn, can modulate various signaling pathways involved in the oxidative stress response. Additionally, the sulfane sulfur of this compound can participate in protein persulfidation, a post-translational modification that can alter protein function and protect critical cysteine residues from irreversible oxidation.
Caption: Signaling pathways of N-acetylcysteine and this compound in mitigating oxidative stress.
Experimental Protocols
Accurate assessment of antioxidant efficacy is crucial. Below are standardized protocols for key assays used to evaluate oxidative stress markers.
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies lipid peroxidation by measuring MDA, a major secondary product of lipid oxidation.
-
Sample Preparation: Homogenize tissue (e.g., 10% w/v) in ice-cold 1.15% KCl buffer.[16]
-
Reaction Mixture: To 0.1 mL of homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA). Bring the final volume to 4.0 mL with distilled water.[17]
-
Incubation: Heat the mixture at 95°C for 60 minutes.[17]
-
Extraction: Cool the tubes and add 1.0 mL of distilled water and 5.0 mL of n-butanol:pyridine (15:1 v/v) mixture. Shake vigorously and centrifuge at 4000 rpm for 10 minutes.[17]
-
Measurement: Measure the absorbance of the organic layer at 532 nm.[17]
-
Quantification: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.
-
Sample Preparation: Homogenize tissue in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) and centrifuge to obtain the supernatant.
-
Assay Principle (based on inhibition of nitroblue tetrazolium reduction): The assay relies on the ability of SOD to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Reaction Mixture: In a cuvette, combine sample supernatant, xanthine (B1682287), NBT, and buffer.
-
Initiation: Start the reaction by adding xanthine oxidase.
-
Measurement: Monitor the rate of NBT reduction by measuring the increase in absorbance at 560 nm.
-
Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Glutathione Peroxidase (GPx) Activity Assay
This assay determines the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides, using glutathione as a reductant.
-
Sample Preparation: Prepare tissue homogenate in a suitable buffer and centrifuge to obtain the supernatant.
-
Assay Principle (coupled enzyme assay): The activity of GPx is measured indirectly by a coupled reaction with glutathione reductase (GR). GSSG produced by GPx is reduced back to GSH by GR with the concomitant oxidation of NADPH to NADP+.
-
Reaction Mixture: Combine sample supernatant, glutathione, glutathione reductase, and NADPH in a cuvette.
-
Initiation: Start the reaction by adding a substrate for GPx, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculation: GPx activity is calculated based on the rate of NADPH consumption.
Experimental Workflow
A typical workflow for comparing the efficacy of this compound and NAC in a preclinical model of oxidative stress is outlined below.
Caption: A generalized workflow for comparing this compound and N-acetylcysteine.
Conclusion
Both this compound and N-acetylcysteine are promising agents for mitigating oxidative stress, albeit through distinct primary mechanisms. NAC's role as a glutathione precursor is well-established, with a significant body of quantitative data supporting its efficacy. This compound, while less extensively studied in direct comparative trials, demonstrates potent antioxidant effects, likely mediated by its sulfane sulfur moiety and its capacity to act as an H₂S donor. The assertion that this compound's protective effects are comparable to NAC warrants further direct, quantitative investigation to fully elucidate its therapeutic potential. Researchers are encouraged to consider the specific context of their experimental models, including the nature of the oxidative insult and the target tissue, when selecting an antioxidant for their studies. This guide provides a foundational framework for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetyl-Cysteine effects on tissue malondialdehyde level and tissue edema on the Ischemia-Eperfusion injury of white rats' (Rattus Norvegicus) skeletal muscles - ProQuest [proquest.com]
- 3. N-acetylcysteine suppresses oxidative stress in experimental rats with subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N-acetylcysteine on lung glutathione levels in rats after burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine attenuates oxidative stress and liver pathology in rats with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscmed.com [bioscmed.com]
- 7. N-Acetylcysteine in Mechanically Ventilated Rats with Lipopolysaccharide-Induced Acute Respiratory Distress Syndrome: The Effect of Intravenous Dose on Oxidative Damage and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine increases manganese superoxide dismutase activity in septic rat diaphragms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. N-acetylcysteine possesses antidepressant-like activity through reduction of oxidative stress: behavioral and biochemical analyses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine as an anti-oxidant and anti-inflammatory agent in decreasing histopathological damages and oxidative stress after mercury exposure in lung tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine ameliorates liver injury in a rat model of intestinal ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.10. Determination of malondialdehyde (MDA) [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of H₂S Release from Thiotaurine and GYY4137
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hydrogen sulfide (B99878) (H₂S) release profiles of two donor compounds: Thiotaurine and GYY4137. Understanding the distinct characteristics of these donors is crucial for designing and interpreting experiments in the study of H₂S signaling and for the development of novel therapeutics. This document outlines their mechanisms of H₂S liberation, release kinetics, and the experimental protocols for their characterization.
Comparison of H₂S Release Profiles
The fundamental difference between this compound and GYY4137 lies in their mechanism of H₂S release, which dictates their release kinetics and potential biological applications. GYY4137 is a well-characterized slow-release donor that liberates H₂S through spontaneous hydrolysis. In contrast, this compound's H₂S release is contingent upon the presence of endogenous thiols, such as cysteine and glutathione.
| Feature | This compound | GYY4137 |
| H₂S Release Mechanism | Thiol-dependent (requires cysteine or glutathione)[1] | Spontaneous hydrolysis[2][3] |
| Release Trigger | Presence of thiols (e.g., L-cysteine)[2] | Aqueous environment (pH and temperature-dependent)[2] |
| Release Profile | Gradual and dependent on thiol concentration | Slow and sustained over a prolonged period |
| Quantitative Release Data | Limited quantitative data available. Release is dependent on the concentration and type of thiol present. | Incubation of 400 µM GYY4137 in culture medium can generate low (<20 µM) concentrations of H₂S sustained over 7 days. Incubation of 0.1 mM GYY4137 at pH 7.4 and 25°C resulted in a release reaching 8.33 µM after 90 minutes. |
| Key Modulatory Factors | Concentration of cellular thiols (e.g., cysteine, glutathione) | pH and temperature (release is enhanced under acidic conditions) |
| Parent Molecule | Endogenous metabolite related to taurine | Water-soluble derivative of Lawesson's reagent |
Visualizing the H₂S Release Mechanisms
The distinct pathways of H₂S generation from this compound and GYY4137 can be visualized as follows:
Experimental Protocols for H₂S Measurement
Accurate quantification of H₂S release is essential for comparing donor compounds. The following are summaries of commonly used methods.
Monobromobimane (B13751) (MBB) Assay with RP-HPLC
This is a highly sensitive and specific method for the quantification of sulfide in biological samples.
Principle: Hydrogen sulfide reacts with monobromobimane (MBB) to form a stable, fluorescent derivative, sulfide-dibimane (SDB). This derivative is then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Detailed Protocol:
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma, or buffer containing the H₂S donor) are collected. To prevent H₂S loss, samples should be handled in a low-oxygen environment and kept on ice.
-
Derivatization:
-
In a microcentrifuge tube, combine the sample with a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 0.1 mM DTPA).
-
Add a solution of MBB in acetonitrile (B52724). The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding an acid, such as sulfosalicylic acid.
-
-
RP-HPLC Analysis:
-
The derivatized sample is injected into an RP-HPLC system equipped with a C18 column.
-
A gradient elution is typically used, with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
The SDB derivative is detected by a fluorescence detector.
-
-
Quantification:
-
The concentration of H₂S in the original sample is determined by comparing the peak area of SDB to a standard curve generated with known concentrations of a sulfide standard (e.g., Na₂S).
-
Methylene (B1212753) Blue Assay
This is a traditional and widely used colorimetric method for the determination of sulfide.
Principle: In the presence of an acidic solution and a catalyst (ferric chloride), H₂S reacts with N,N-dimethyl-p-phenylenediamine to form methylene blue, a stable blue-colored compound. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the H₂S concentration.
Detailed Protocol:
-
H₂S Trapping: H₂S released from the donor in a sample is often trapped in a zinc acetate (B1210297) solution to form zinc sulfide (ZnS).
-
Color Development:
-
The ZnS precipitate is mixed with an acidic solution of N,N-dimethyl-p-phenylenediamine.
-
A solution of ferric chloride is then added to catalyze the formation of methylene blue.
-
The reaction mixture is incubated at room temperature for a specific time to allow for full color development.
-
-
Spectrophotometric Measurement:
-
The absorbance of the resulting blue solution is measured using a spectrophotometer at a wavelength of approximately 670 nm.
-
-
Quantification:
-
The H₂S concentration is calculated by comparing the absorbance of the sample to a standard curve prepared using known concentrations of a sulfide standard.
-
Experimental Workflow Visualization
The general workflow for comparing the H₂S release profiles of this compound and GYY4137 is depicted below.
Conclusion
This compound and GYY4137 represent two distinct classes of H₂S donors with different release mechanisms and kinetics. GYY4137 serves as a reliable tool for studying the effects of slow, sustained H₂S release that is independent of cellular thiol status. In contrast, this compound offers a model for thiol-triggered H₂S donation, which may more closely mimic certain physiological H₂S generation pathways. The choice between these donors should be guided by the specific experimental context and the biological question being addressed. For quantitative comparisons, it is imperative to use sensitive and validated H₂S detection methods and to carefully control the experimental conditions, particularly the concentration of thiols when studying this compound.
References
Validating Thiotaurine's Cytoprotective Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiotaurine's cytoprotective performance against other relevant alternatives, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate reproducibility and further investigation into this compound's therapeutic potential.
I. Comparative Efficacy of Cytoprotective Agents
This compound (B1236693) demonstrates significant cytoprotective effects, primarily through its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. The following tables summarize quantitative data comparing this compound to other well-known cytoprotective agents, N-acetylcysteine (NAC) and its structural analog, taurine (B1682933).
| Parameter | This compound | N-Acetylcysteine (NAC) | Taurine | Source |
| Antioxidant Activity (Lipid Peroxidation Inhibition) | Comparable to NAC, superior to taurine in reducing malondialdehyde (MDA) levels. | Effective in reducing MDA levels.[1] | Less effective than this compound and NAC in reducing MDA levels.[1] | |
| Anti-inflammatory Activity (Inhibition of NF-κB) | Dose-dependently inhibits TNF-α-induced p65 phosphorylation and nuclear translocation.[2] | Known to inhibit NF-κB activation. | Can modulate NF-κB activity, often through its derivative, taurine chloramine.[3] | [1][2][3] |
| Anti-apoptotic Activity (Caspase-3 Inhibition) | 100 µM this compound resulted in a 55% inhibition of caspase-3 activity.[4] | Can prevent apoptosis by maintaining intracellular glutathione (B108866) levels and scavenging reactive oxygen species (ROS).[1] | Exhibits anti-apoptotic effects, but the direct comparative efficacy on caspase-3 inhibition with this compound is not well-quantified. | [1][4] |
Note: The presented data is a synthesis from multiple studies and direct head-to-head comparative studies under identical experimental conditions may not be available for all parameters.
II. Key Experimental Protocols for Mechanism Validation
To validate the cytoprotective mechanisms of this compound, a series of well-established in vitro assays can be employed. These protocols are designed to quantify the key endpoints of inflammation, apoptosis, and oxidative stress.
Assessment of Anti-inflammatory Activity: NF-κB p65 Nuclear Translocation Assay
This protocol details the use of immunofluorescence to quantify the inhibition of TNF-α-induced NF-κB p65 subunit nuclear translocation by this compound.
a. Cell Culture and Treatment:
-
Seed adherent cells (e.g., human chondrocytes, macrophages) in a 96-well imaging plate and culture until 80-90% confluent.[5]
-
Pre-treat cells with varying concentrations of this compound (e.g., 50 µM, 100 µM) for 1 hour.[2]
-
Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for 30-60 minutes to induce NF-κB activation.[2][5]
b. Immunofluorescent Staining:
-
Fix the cells with 4% formaldehyde (B43269) for 15 minutes at room temperature.[5]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
Block non-specific binding with 1% BSA in PBS for 1 hour.[5]
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.[5]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.[5]
c. Imaging and Quantification:
-
Acquire images using a high-content imaging system or a fluorescence microscope.[4][6]
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ). An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio indicates NF-κB activation.[6]
Evaluation of Anti-Apoptotic Effects: Caspase-3 Activity Assay
This fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
a. Cell Lysis and Lysate Preparation:
-
Culture cells in a 96-well plate and induce apoptosis (e.g., with staurosporine (B1682477) or serum starvation) in the presence or absence of this compound.
-
Lyse the cells using a provided lysis buffer on ice for 10-15 minutes.[7]
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.[7]
b. Fluorometric Assay:
-
Prepare a reaction mixture containing the cell lysate and a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[8]
-
Incubate the mixture at 37°C for 1-2 hours, protected from light.[9]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[8] The fluorescence signal is proportional to the caspase-3 activity.
Measurement of Antioxidant Activity: Protein Persulfidation Assay
This protocol allows for the detection of protein persulfidation, a key mechanism of H2S signaling and antioxidant defense, which is enhanced by this compound.
a. Sample Preparation:
-
Treat cells with this compound to induce protein persulfidation.
-
Lyse the cells and perform a protein assay to determine the protein concentration.
-
To block free thiols, treat the protein lysate with a blocking agent like N-ethylmaleimide (NEM).
b. Detection of Persulfides (Tag-Switch Method):
-
Reduce the persulfide groups to free thiols using a reducing agent like dithiothreitol (B142953) (DTT).
-
Label the newly formed thiol groups with a biotinylated probe (e.g., biotin-HPDP).
-
The biotinylated proteins can then be detected and quantified by Western blotting using streptavidin-HRP or through mass spectrometry-based approaches.[10]
III. Visualizing the Mechanisms of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced cytoprotection and a typical experimental workflow for its validation.
References
- 1. Comparison of the protective actions of N-acetylcysteine, hypotaurine and taurine against acetaminophen-induced hepatotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. e-century.us [e-century.us]
- 5. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. abcam.com [abcam.com]
- 10. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiotaurine and Sodium Hydrosulfide (NaHS) in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent hydrogen sulfide (B99878) (H₂S) donor molecules, thiotaurine (B1236693) and sodium hydrosulfide (B80085) (NaHS), based on their performance in cellular models. The information presented herein is synthesized from peer-reviewed scientific literature to aid in the selection of the appropriate H₂S donor for research and therapeutic development.
Executive Summary
This compound and sodium hydrosulfide are both widely utilized as sources of exogenous H₂S in biomedical research. However, their distinct chemical properties lead to significant differences in their H₂S release kinetics, mechanisms of action, and overall cellular effects. NaHS is an inorganic salt that provides a rapid and widespread release of H₂S upon dissolution in aqueous solutions. In contrast, this compound is a more complex organic molecule that offers a slower, more sustained, and potentially more targeted release of H₂S, primarily triggered by intracellular thiols such as glutathione (B108866) (GSH). This fundamental difference in their H₂S donation profiles underpins their varying efficacy and utility in different experimental contexts.
Comparative Data on Cellular Effects
The following tables summarize the key performance characteristics of this compound and NaHS in cellular models. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a synthesis from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Comparison of H₂S Release Kinetics
| Parameter | This compound | Sodium Hydrosulfide (NaHS) |
| Release Trigger | Primarily thiol-dependent (e.g., glutathione)[1] | Spontaneous dissociation in aqueous solution[2][3] |
| Release Profile | Slow and sustained[1][4] | Rapid and transient "burst" |
| Cellular Context | Release is dependent on intracellular thiol concentration. | Release is immediate upon introduction to the cellular environment. |
Table 2: Cytoprotective and Antioxidant Performance
| Parameter | This compound | Sodium Hydrosulfide (NaHS) |
| Antioxidant Activity | Effective antioxidant, counteracts damage from pro-oxidants. | Demonstrates antioxidant properties by reducing oxidative stress. |
| Cytoprotection | Protects against apoptosis and inflammation. | Protects against ischemia-reperfusion injury and other cellular stressors. |
| Mechanism of Action | Acts as a sulfane sulfur donor, involved in persulfidation. | Primarily acts through the direct effects of released H₂S. |
Signaling Pathways and Mechanisms of Action
Both this compound and NaHS exert their biological effects in part through the modulation of key signaling pathways involved in cellular defense and homeostasis. One of the most critical is the Keap1-Nrf2 antioxidant response pathway.
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes. H₂S has been shown to activate the Nrf2 pathway by modifying cysteine residues on Keap1, thereby promoting Nrf2-mediated gene expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytoprotective effects of this compound and NaHS against oxidative stress-induced cell death.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound or NaHS for a specified period (e.g., 1-4 hours).
-
Induction of Oxidative Stress: Introduce an oxidative agent (e.g., H₂O₂ or menadione) to the cells, with or without the H₂S donors, and incubate for a further 24 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This protocol measures the antioxidant capacity of this compound and NaHS by quantifying their ability to reduce intracellular ROS levels.
-
Cell Seeding: Plate cells in a 24-well plate or on coverslips and allow them to adhere.
-
Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with this compound or NaHS, followed by the addition of an ROS-inducing agent.
-
Fluorescence Measurement: After a suitable incubation period, measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. A decrease in fluorescence intensity in the presence of the H₂S donor indicates a reduction in intracellular ROS.
References
A Comparative Analysis of Thiotaurine and Other Hydrogen Sulfide (H₂S) Donors: A Guide for Researchers
An objective comparison of the performance of various H₂S donors, supported by experimental data, to guide researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, a "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a multitude of physiological and pathophysiological processes.[1][2] Its therapeutic potential in cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders has spurred the development of a diverse array of H₂S donors.[3][4] These molecules are designed to release H₂S in a controlled manner, overcoming the challenges associated with the direct administration of H₂S gas. This guide provides a comparative analysis of Thiotaurine and other prominent H₂S donors, focusing on their release kinetics, biological effects, and mechanisms of action, supported by experimental data.
Overview of H₂S Donors
H₂S donors can be broadly categorized based on their chemical structure and mechanism of H₂S release. These include inorganic sulfide salts, synthetic slow-releasing donors, and naturally derived compounds. The choice of an H₂S donor is critical for experimental outcomes, as the rate and localization of H₂S release significantly influence its biological effects.
This compound , a structural analog of taurine, is an endogenous sulfur donor characterized by a sulfane sulfur moiety.[5] It is considered a biologically relevant molecule that can transport, store, and release sulfide. Its H₂S-releasing capacity is often activated by thiols like glutathione (B108866) (GSH).
Comparative Data of H₂S Donors
The following tables summarize the key characteristics and experimental data for this compound and other commonly used H₂S donors.
| Donor | Chemical Class | H₂S Release Profile | Key Characteristics | Reported Biological Effects | References |
| This compound | Thiosulfonate | Thiol-activated | Endogenous molecule, structural analog of taurine. | Anti-inflammatory, antioxidant, prevents neutrophil apoptosis. | |
| NaHS/Na₂S | Inorganic Sulfide Salt | Rapid/Burst | Simple to use, provides a rapid bolus of H₂S. | Cardioprotective, anti-inflammatory, but can be toxic at high concentrations. | |
| GYY4137 | Phosphorodithioate | Slow and sustained | Water-soluble, releases H₂S over hours to days. | Anti-cancer, anti-inflammatory, vasodilator, antihypertensive. | |
| ADT-OH | 1,2-Dithiole-3-thione | Rapid | Parent compound for many hybrid H₂S donors. | Anti-inflammatory, antioxidant. | |
| ACS14 | H₂S-releasing NSAID | Slow | Aspirin derivative with reduced gastrointestinal side effects. | Antithrombotic, anti-inflammatory, cardioprotective. | |
| AP39 / AP123 | Mitochondria-targeted | Slow and localized | Accumulates in mitochondria, potent at low concentrations. | Protects against oxidative stress, improves mitochondrial function, cytoprotective. | |
| SG-1002 | Polysulfide | Slow and sustained | Orally active, 100% conversion to H₂S. | Protects against myocardial oxidative damage, reverses disease progression in some models. |
H₂S Release Kinetics: A Comparative Overview
The kinetics of H₂S release are a critical determinant of a donor's biological activity.
| Donor | H₂S Concentration & Duration | Experimental Conditions | Reference |
| NaHS | High concentration (up to 400 µM) for a short duration (~1 hour). | Incubation in cell culture medium. | |
| GYY4137 | Low, sustained concentration (<20 µM) over several days (up to 7 days). | Incubation in cell culture medium. |
Signaling Pathways Modulated by H₂S
H₂S exerts its diverse biological effects by modulating various signaling pathways. The modification of cysteine residues on target proteins through S-sulfhydration is a key mechanism of H₂S signaling.
Below are diagrams illustrating some of the key signaling pathways influenced by H₂S donors.
Caption: Overview of H₂S donor-activated signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the evaluation of H₂S donors.
Cell Viability Assays (MTT and LDH)
Objective: To assess the cytotoxicity of H₂S donors.
Methodology:
-
Cell Seeding: Plate cells (e.g., endothelial cells) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of H₂S donors (e.g., non-mitochondrial donors: 100 nM to 1 mM; mitochondrial donors: 10 nM to 100 µM) for 24 hours.
-
LDH Assay:
-
After incubation, collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
MTT Assay:
-
After removing the supernatant for the LDH assay, add fresh culture medium containing 0.5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells.
-
Incubate for a specified period (e.g., 2-4 hours) at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Caption: Workflow for cell viability assessment.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the effect of H₂S donors on mitochondrial ROS production.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., endothelial cells) and expose them to conditions that induce oxidative stress (e.g., high glucose).
-
H₂S Donor Application: Treat the cells with the H₂S donor of interest (e.g., AP39 or AP123 at 30–300 nM).
-
Staining: Incubate the cells with MitoSOX Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.
-
Microscopy/Flow Cytometry: Visualize and/or quantify the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated or vehicle-treated controls.
Caption: Workflow for mitochondrial ROS measurement.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of H₂S donors on the expression levels of specific proteins in signaling pathways.
Methodology:
-
Cell Lysis: After treatment with H₂S donors, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The selection of an appropriate H₂S donor is paramount for obtaining reliable and reproducible results in research. This guide provides a comparative framework to assist researchers in making informed decisions. This compound, as an endogenous molecule, presents an interesting profile with its thiol-activated H₂S release. In contrast, synthetic donors like GYY4137 offer slow and sustained release, while mitochondria-targeted donors such as AP39 provide spatial specificity. The inorganic salt NaHS is useful for studying the effects of a rapid burst of H₂S. The choice ultimately depends on the specific experimental question, the desired H₂S release kinetics, and the biological system under investigation. Further research into the head-to-head comparison of these donors under standardized conditions will continue to refine our understanding and application of H₂S-based therapeutics.
References
- 1. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 3. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiotaurine's Role in NF-κB Pathway Suppression: A Comparative Analysis
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the emerging role of Thiotaurine in the suppression of the NF-κB signaling pathway. This document provides a comparative analysis of this compound against other known NF-κB inhibitors, supported by experimental data and detailed protocols.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention. This compound, a naturally occurring sulfur-containing compound, has recently emerged as a potent inhibitor of this pathway. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and presents a comparative analysis with other sulfur-containing anti-inflammatory compounds, Taurine Chloramine and N-acetylcysteine (NAC).
Mechanism of Action: this compound's Impact on NF-κB Signaling
This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB pathway.[1][2][3][4] Experimental evidence has demonstrated that this compound inhibits the activation of NF-κB by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit.[1][2][3] This inhibitory action is attributed to this compound's function as a hydrogen sulfide (B99878) (H₂S) donor, which leads to an increase in intracellular persulfidation.[1][2][3] Persulfidation of key signaling proteins within the NF-κB cascade is thought to be the molecular mechanism underlying its suppression.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory point of action of this compound.
References
- 1. mRNA extraction and assessment of cytokine expression by quantitative reverse transcription-polymerase chain reaction (qPCR) [bio-protocol.org]
- 2. Detection of cytokine mRNA expression by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Single-Cell Analysis of Cytokine mRNA and Protein Expression by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of Thiotaurine-Mediated Persulfidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiotaurine's performance in mediating protein persulfidation against other common sulfur donors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction to this compound and Protein Persulfidation
This compound (2-aminoethane thiosulfonate) is a naturally occurring molecule that acts as a sulfur donor, leading to a post-translational modification known as protein persulfidation. This process involves the addition of a second sulfur atom to the thiol group of a cysteine residue, forming a persulfide (-SSH). Protein persulfidation is a critical mechanism in redox signaling, playing roles in antioxidant defense, inflammation, and the regulation of various cellular processes. This compound is considered a biologically relevant sulfur donor that can modulate these pathways.
Comparative Analysis of Persulfidation Induction
This section compares the efficacy of this compound in inducing protein persulfidation with other widely used sulfur donors, namely sodium hydrosulfide (B80085) (NaHS) and GYY4137.
Quantitative Data Summary
The following table summarizes the quantitative data on protein persulfidation levels induced by this compound. While direct comparative studies with NaHS and GYY4137 under identical conditions are limited, data from representative studies are presented to provide a comparative perspective.
| Sulfur Donor | Cell Type | Concentration(s) | Observed Effect on Persulfidation | Data Source |
| This compound | Human Primary Chondrocytes | 50 µM and 100 µM | Dose-dependent increase in intracellular persulfide levels. | [Citations forthcoming] |
| NaHS | Human Uterine Artery | Not specified | Increased levels of sulfhydrated proteins. | [1] |
| Arabidopsis | 1 mM | Induced persulfidation of DES1 recombinant protein. | [2] | |
| GYY4137 | Respiratory Syncytial Virus-infected SAECs | 5 mM | Rescued NRF2-dependent gene expression, indicative of persulfidation of KEAP1. | [3] |
| MPTP Mouse Model of Parkinson's Disease | 12.5, 25, and 50 mg/kg | Attenuated the loss of tyrosine hydroxylase (TH) positive neurons, a process linked to persulfidation. | [4] |
Signaling Pathways in this compound-Mediated Persulfidation
This compound-mediated persulfidation influences key cellular signaling pathways. The transfer of a sulfane sulfur from this compound to target proteins can modulate their function, leading to downstream effects on inflammatory and antioxidant responses.
Caption: this compound-mediated persulfidation signaling pathway.
Experimental Workflows and Protocols
Accurate detection and quantification of protein persulfidation are crucial for studying its biological roles. Below are diagrams and detailed protocols for common methods used to validate this compound-mediated persulfidation.
Fluorescence-Based Detection Method
This method utilizes a fluorescent probe to visualize and quantify intracellular persulfides.
Caption: Workflow for fluorescence-based detection of persulfidation.
Protocol:
-
Cell Culture and Treatment: Culture human primary chondrocytes to the desired confluence. Treat the cells with this compound at concentrations of 50 µM and 100 µM for 24 hours. Include an untreated control group.
-
Probe Incubation: After treatment, incubate the cells with a biotinylated probe that reacts with persulfides, such as EZ-Link™ Iodoacetyl-PEG2-Biotin.
-
Visualization: Following incubation and appropriate washing steps, visualize the biotinylated persulfides by adding a fluorescently labeled streptavidin conjugate, such as Alexa Fluor 488-Streptavidin.
-
Microscopy and Quantification: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity to determine the relative levels of intracellular persulfides in the different treatment groups.
Biotin-Switch Assay
The biotin-switch assay is a widely used method for the specific detection and identification of persulfidated proteins.
Caption: Workflow of the biotin-switch assay for persulfidation.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.
-
Blocking of Free Thiols: Block all free thiol groups in the protein lysate using an alkylating agent like S-methyl methanethiosulfonate (B1239399) (MMTS). This step is crucial to prevent non-specific labeling.
-
Removal of Excess Blocking Agent: Remove the excess MMTS by protein precipitation (e.g., with acetone).
-
Reduction of Persulfides: Selectively reduce the persulfide groups to thiols using a reducing agent.
-
Biotinylation of Newly Formed Thiols: Label the newly exposed thiol groups with a sulfhydryl-specific biotinylating reagent, such as N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide (biotin-HPDP).
-
Affinity Purification: Purify the biotinylated proteins using streptavidin-agarose beads.
-
Detection: Elute the captured proteins and analyze them by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of persulfidated proteins.[5]
Dimedone-Switch Method
The dimedone-switch method is another chemical biology tool used for the detection and identification of persulfidated proteins.
Caption: Workflow of the dimedone-switch method.
Protocol:
-
Initial Labeling: Treat protein samples with 4-chloro-7-nitrobenzofurazan (B127121) (NBF-Cl), which reacts with both thiols and persulfides.[6]
-
Selective Reaction: Add a dimedone-based probe. This probe will selectively react with and displace the NBF group from the persulfidated cysteines.[7][8]
-
Tagging: The dimedone probe is typically conjugated to a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, allowing for subsequent detection.
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence or identified by mass spectrometry after enrichment.[7][8]
Conclusion
The experimental evidence presented demonstrates that this compound is an effective inducer of protein persulfidation in a cellular context. Its ability to increase intracellular persulfide levels in a dose-dependent manner highlights its potential as a tool for studying the physiological roles of this post-translational modification. While direct quantitative comparisons with other sulfur donors are still emerging, the distinct, thiol-dependent mechanism of this compound suggests it may offer a more controlled and biologically relevant means of inducing persulfidation compared to the more rapid and less specific H₂S release from donors like NaHS. Further research involving side-by-side comparisons using standardized protocols will be invaluable in fully elucidating the relative potencies and specificities of these compounds. The detailed protocols and workflows provided in this guide offer a foundation for researchers to conduct such comparative studies and to further explore the therapeutic potential of this compound-mediated persulfidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Persulfidation-based Modification of Cysteine Desulfhydrase and the NADPH Oxidase RBOHD Controls Guard Cell Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GYY4137, an H2S Slow-Releasing Donor, Prevents Nitrative Stress and α-Synuclein Nitration in an MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfrbm.org [sfrbm.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of protein persulfidation in plants by the dimedone switch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reproducibility of Thiotaurine's Anti-Inflammatory Effects: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Thiotaurine, with a comparative analysis against Taurine (B1682933) and N-acetylcysteine (NAC). This guide delves into the reproducibility of this compound's effects by presenting supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.
Abstract
This compound, a naturally occurring sulfur-containing compound, has demonstrated notable anti-inflammatory properties, primarily attributed to its role as a hydrogen sulfide (B99878) (H₂S) donor and its ability to suppress the NF-κB signaling pathway. This guide provides a detailed examination of the existing evidence for this compound's anti-inflammatory effects, with a focus on its potential reproducibility. To offer a broader context for its therapeutic potential, this guide draws objective comparisons with two other well-known anti-inflammatory and antioxidant compounds, Taurine and N-acetylcysteine (NAC). While direct comparative studies in identical experimental models are limited, this analysis synthesizes available data to highlight the relative strengths and mechanistic nuances of each compound. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to support researchers in designing further studies to validate and expand upon these initial findings.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound, Taurine, and N-acetylcysteine are primarily mediated through the modulation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. All three compounds have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β).
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound, Taurine, and NAC on the production of key pro-inflammatory cytokines. It is important to note that the experimental conditions, including cell types and inflammatory stimuli, may vary between studies, which should be considered when making direct comparisons.
Table 1: this compound - Inhibition of Pro-inflammatory Cytokines in TNF-α-stimulated Human Primary Chondrocytes [1]
| Concentration | IL-6 mRNA Level (relative to TNF-α) | IL-8 mRNA Level (relative to TNF-α) | IL-1β mRNA Level (relative to TNF-α) |
| 50 µM | Statistically significant decrease | Decrease observed | Statistically significant decrease |
| 100 µM | Statistically significant decrease | Statistically significant decrease | Statistically significant decrease |
Data adapted from a study on TNF-α-induced inflammation in human primary chondrocytes. The pre-treatment with this compound was shown to counteract the pro-inflammatory interleukin production, restoring the mRNA basal level.
Table 2: Taurine Derivatives - Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Type | Stimulant | Cytokine Inhibited | Notes |
| Taurine Chloramine (B81541) | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | IL-1β | IL-6, IL-8 | Exerted stronger inhibitory activity on IL-6 than IL-8.[2] |
| Taurolidine (TRD) | Peritoneal Macrophages | LPS or IFN-γ | IL-6, TNF-α | More effective than Taurine Chloramine in inhibiting IL-6.[3][4] |
The data for Taurine and its derivatives are from studies using different cell types and stimuli, highlighting their broad anti-inflammatory potential.
Table 3: N-acetylcysteine (NAC) - Inhibition of Pro-inflammatory Cytokines
| Concentration | Cell Type | Stimulant | Cytokine Inhibited | Notes |
| 5-20 mM | 3T3-L1 adipocytes | TNF-α | IL-6 | Dose-dependent attenuation.[5] |
| Dose-dependent | Bronchial epithelial cells | IL-1α | IL-8 | Inhibition observed.[6] |
NAC has been shown to inhibit a range of pro-inflammatory cytokines in various cell types and inflammatory contexts.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway Inhibition
The diagram below illustrates the general mechanism by which this compound, Taurine, and NAC are believed to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound, Taurine, and NAC.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effects of a compound like this compound in an in vitro model.
Caption: A general experimental workflow for in vitro anti-inflammatory studies.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, which investigated the anti-inflammatory effects of this compound on human primary chondrocytes.[1]
Cell Culture and Treatment
-
Cell Isolation and Culture: Human primary chondrocytes (HPCs) are isolated from cartilage tissue. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.
-
Pre-treatment: Once the cells reach a desired confluency, they are pre-treated with varying concentrations of this compound (e.g., 50 µM and 100 µM) for a specified period, typically 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), at a concentration of 10 ng/mL for a defined duration (e.g., 30 minutes for mRNA analysis and 1 hour for protein analysis). A control group of cells is left untreated, and another group is treated with TNF-α alone.
Analysis of Inflammatory Mediators
-
RNA Extraction and RT-qPCR: Total RNA is extracted from the chondrocytes using a commercial kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). The expression levels of IL-6, IL-8, and IL-1β mRNA are quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers for each gene. The results are normalized to a housekeeping gene, such as 18S rRNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatants are collected to measure the protein levels of secreted IL-6, IL-8, and IL-1β. Commercially available ELISA kits are used according to the manufacturer's instructions to quantify the concentration of each cytokine.
NF-κB Pathway Analysis
-
Immunofluorescence: To assess the activation of the NF-κB pathway, immunofluorescence staining is performed. Cells are fixed, permeabilized, and then incubated with primary antibodies against the p65 subunit of NF-κB and its phosphorylated form. Subsequently, fluorescently labeled secondary antibodies are used for visualization. The nuclear translocation of p65 is observed using a fluorescence microscope.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokine production. The dose-dependent effects observed in studies with human primary chondrocytes provide a solid foundation for its potential therapeutic application in inflammatory conditions such as osteoarthritis.
While the current findings are promising, the direct reproducibility of these effects by independent research groups would further strengthen the case for this compound's clinical development. Future studies should aim to:
-
Conduct head-to-head comparative studies of this compound, Taurine, and N-acetylcysteine in the same experimental models to provide a more definitive comparison of their anti-inflammatory potency and mechanisms of action.
-
Investigate the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.
-
Elucidate the precise molecular interactions between this compound-derived H₂S and the components of the NF-κB signaling cascade.
By addressing these research questions, the scientific community can gain a more complete understanding of this compound's therapeutic potential and pave the way for its translation into clinical practice.
References
- 1. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation [mdpi.com]
- 2. The mechanism of taurine chloramine inhibition of cytokine (interleukin-6, interleukin-8) production by rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of taurine derivatives (taurine chloramine, taurine bromamine, and taurolidine) are mediated by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine attenuates TNF-alpha induced changes in secretion of interleukin-6, plasminogen activator inhibitor-1 and adiponectin from 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine inhibits IL-1 alpha-induced IL-8 secretion by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Thiotaurine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Thiotaurine to foster a secure research environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Gloves | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact with the substance. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated. | To protect eyes from dust particles and potential splashes. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Use in case of inadequate ventilation or when handling large quantities of powder. | To prevent inhalation of airborne particles. |
Operational Plan: Handling this compound
Proper handling procedures are essential to minimize the risk of exposure and contamination. Below is a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powdered this compound.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use.
2. Weighing and Transfer:
-
When weighing, handle this compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Grounding and bonding of the container and receiving equipment may be necessary to prevent static discharge, which could ignite fine dust.[1]
3. General Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
-
Remove contaminated clothing and PPE before leaving the laboratory.
The following diagram illustrates the standard workflow for handling this compound.
Disposal Plan: this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance. This compound is considered a dangerous waste and must be disposed of accordingly.[1]
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Collect all solid waste contaminated with this compound (e.g., used gloves, weighing papers, paper towels) in a designated and clearly labeled hazardous waste container.
-
Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.
2. Container Management:
-
Use appropriate, approved containers for waste collection.[1]
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
The following diagram outlines the disposal plan for this compound waste.
By adhering to these safety and logistical guidelines, you can ensure the safe handling and disposal of this compound in your laboratory, contributing to a culture of safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
